XPC-6444
説明
特性
分子式 |
C22H25F3N4O2S2 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H25F3N4O2S2/c1-22(2,3)29(4)11-14-6-5-7-17(23)16(14)10-26-15-8-18(24)21(19(25)9-15)33(30,31)28-20-12-32-13-27-20/h5-9,12-13,26,28H,10-11H2,1-4H3 |
InChIキー |
VOJFVKGTRNXOTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(C)CC1=C(C(=CC=C1)F)CNC2=CC(=C(C(=C2)F)S(=O)(=O)NC3=CSC=N3)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
XPC-6444; XPC 6444; XPC6444; |
製品の起源 |
United States |
Foundational & Exploratory
Audience: Researchers, scientists, and drug development professionals.
Abstract
Voltage-gated sodium channel NaV1.6 plays a critical role in the initiation and propagation of action potentials in excitatory neurons. Its dysfunction is linked to various neurological disorders of hyperexcitability, including epilepsy. This document provides a comprehensive technical overview of the mechanism of action of a novel class of aryl sulfonamide inhibitors, exemplified by compounds such as XPC-7224 and XPC-5462, on the NaV1.6 channel. These compounds, developed by Xenon Pharmaceuticals, demonstrate a unique profile of high potency, selectivity, and state-dependent inhibition, offering a promising avenue for therapeutic intervention. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and pathways. While the user requested information on XPC-6444, a NaV1.2 and NaV1.6 blocker, the publicly available in-depth data is centered on the related compounds XPC-7224 (a selective NaV1.6 inhibitor) and XPC-5462 (a dual NaV1.2/NaV1.6 inhibitor), which are used here to illustrate the core mechanism of this class of molecules.
Core Mechanism of Action: State-Dependent Inhibition
The primary mechanism of action for this class of inhibitors is potent, state-dependent inhibition of the NaV1.6 channel. These compounds exhibit a strong preference for the inactivated state of the channel over the resting (closed) state.[1][2] This preferential binding to the inactivated state is a key feature that distinguishes them from classic, non-selective NaV channel blockers like phenytoin and carbamazepine.[1][2]
By binding to and stabilizing the inactivated state, these inhibitors effectively reduce the number of channels available to open upon depolarization, thereby suppressing neuronal hyperexcitability.[1][3] The potency of these compounds is dramatically increased at more depolarized membrane potentials where a larger fraction of NaV1.6 channels naturally resides in the inactivated state.[2][4] For instance, the potency of XPC-7224 and XPC-5462 against NaV1.6 is reduced by over 1000-fold when the membrane potential is held at -120 mV, a voltage at which most channels are in the resting state.[1][2]
This state-dependent mechanism allows for a targeted inhibition of rapidly firing neurons, which accumulate more inactivated channels, while sparing neurons firing at lower frequencies.
Molecular Binding Site: Targeting the Voltage-Sensing Domain IV
Unlike traditional anti-seizure medications that typically bind to the inner pore of the channel, this novel class of inhibitors targets the voltage-sensing domain of domain IV (VSD-IV).[1][5] Specifically, these compounds are thought to bind to the "up" or activated conformation of the VSD-IV S4 segment.[5] Mutagenesis studies have identified a critical interaction with a positively charged arginine residue (R4) on the VSD-IV-S4 segment of hNaV1.6.[2] Neutralizing this residue (e.g., via an R1626A mutation) results in a greater than 1000-fold decrease in the potency of these inhibitors, confirming its crucial role in the high-affinity binding interaction.[2] This binding site is distinct from the pore-blocking site targeted by many existing NaV channel inhibitors.[1][2]
Figure 1. Binding sites of aryl sulfonamide inhibitors versus traditional anti-seizure medications (ASMs) on the NaV1.6 channel.
Quantitative Pharmacology
The inhibitory potency of these compounds has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values demonstrate high potency for NaV1.6 and reveal the selectivity profile across different NaV channel subtypes.
Table 1: Inhibitory Potency (IC50) of Aryl Sulfonamide Compounds on NaV Channel Subtypes
| Compound | Target NaV Subtype | IC50 (µM) | 95% Confidence Interval (µM) | Selectivity vs. NaV1.1 | Selectivity vs. NaV1.5 |
| XPC-7224 | hNaV1.6 | 0.078 | 0.072 - 0.085 | >100-fold | >100-fold |
| hNaV1.2 | >10 | - | - | - | |
| XPC-5462 | hNaV1.6 | 0.0103 | 0.00921 - 0.0115 | >100-fold | >100-fold |
| hNaV1.2 | 0.0109 | 0.00968 - 0.0122 | >100-fold | >100-fold | |
| XPC-6591 | hNaV1.6 | 0.0056 | - | >700-fold | >100-fold |
| XPC-4509 | hNaV1.6 | 0.73 | - | 7-fold | >100-fold |
Data compiled from multiple sources.[1][2][5]
Table 2: State-Dependence of Inhibition for NaV1.6
| Compound | Holding Potential | IC50 (µM) | Fold-Shift in Potency |
| XPC-7224 | Depolarized (Inactivated-state protocol) | 0.078 | >1000-fold |
| Hyperpolarized (-120 mV, Resting-state) | >100 | ||
| XPC-5462 | Depolarized (Inactivated-state protocol) | 0.010 | >1000-fold |
| Hyperpolarized (-120 mV, Resting-state) | >100 |
Data highlights the strong preference for the inactivated state.[1][2]
Effects on Channel Gating and Kinetics
Binding of these aryl sulfonamide inhibitors to NaV1.6 profoundly alters the channel's gating kinetics, primarily by stabilizing the inactivated state.
-
Recovery from Inactivation: The most striking kinetic effect is a significant delay in the recovery from inactivation.[2][6] In the presence of these compounds, a slow component of recovery (τslow) is introduced, which is on the order of ~20 seconds for XPC-7224 and XPC-5462.[2][6] This is substantially longer than for traditional ASMs like phenytoin (~3 seconds) and carbamazepine (no significant slow component).[2] This slow recovery traps the channels in a non-conducting state for an extended period, contributing to the suppression of high-frequency firing.
-
Voltage-Dependence of Inactivation: The compounds cause a hyperpolarizing shift in the voltage-dependence of steady-state fast inactivation. This means that channels become inactivated at more negative membrane potentials, further reducing their availability to open.
Figure 2. Kinetic mechanism showing inhibitor stabilization of the inactivated state and slowing of recovery.
Experimental Protocols
The characterization of these inhibitors relies heavily on patch-clamp electrophysiology using heterologous expression systems.
Protocol 1: Determination of IC50 and State-Dependence
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.6 channel alpha subunit (SCN8A).
-
Recording Method: Whole-cell patch-clamp electrophysiology.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Voltage Protocol for Inactivated-State Potency:
-
Hold membrane potential at a depolarized level (e.g., -70 mV or -80 mV) to induce steady-state inactivation.
-
Apply a brief test pulse to 0 mV or +10 mV to elicit a sodium current.
-
Apply various concentrations of the compound and measure the tonic block of the peak sodium current.
-
-
Voltage Protocol for Resting-State Potency:
-
Hold membrane potential at a hyperpolarized level (-120 mV) to ensure channels are primarily in the resting state.
-
Apply a brief depolarizing pulse to 0 mV to elicit current.
-
Measure tonic block at various compound concentrations.
-
Protocol 2: Measurement of Recovery from Inactivation
-
Methodology: A two-pulse voltage protocol is used.
-
Hold membrane potential at -100 mV or -120 mV.
-
Apply a long depolarizing prepulse (e.g., to 0 mV for 1 second) to inactivate all channels.
-
Apply a recovery interval of variable duration at the holding potential.
-
Apply a second test pulse (to 0 mV) to measure the fraction of channels that have recovered from inactivation.
-
The time course of recovery is plotted and fitted with exponential functions to determine the time constants (τ) of recovery in the absence and presence of the inhibitor.
-
Figure 3. Generalized workflow for the electrophysiological characterization of NaV1.6 inhibitors.
Conclusion
The aryl sulfonamide class of NaV1.6 inhibitors, including compounds like XPC-7224 and XPC-5462, represents a significant advancement in the selective targeting of voltage-gated sodium channels. Their mechanism of action is defined by high-potency, state-dependent inhibition driven by binding to the VSD-IV of the channel. This interaction stabilizes the inactivated channel state, profoundly slows the recovery from inactivation, and effectively suppresses neuronal hyperexcitability. The detailed understanding of this mechanism, supported by robust quantitative data and specific experimental protocols, provides a strong foundation for the development of novel, targeted therapies for epilepsy and other neurological disorders.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
XPC-6444 (NBI-921352): A Comprehensive Technical Profile of a Novel Sodium Channel Isoform-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile, experimental protocols, and mechanism of action of XPC-6444, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6. Also known as NBI-921352 (and formerly as XEN901), this compound was developed by Xenon Pharmaceuticals and is under clinical investigation by Neurocrine Biosciences for the treatment of epilepsy, including SCN8A-related epilepsy syndromes.[1][2][3][4]
Core Selectivity Profile
This compound is a highly potent inhibitor of the human NaV1.6 sodium channel isoform, with an IC50 of 41 nM.[5] It also demonstrates potent blockade of the NaV1.2 isoform with an IC50 of 125 nM.[5] Extensive studies on its successor compound, NBI-921352, reveal a remarkable degree of selectivity for NaV1.6 over other sodium channel isoforms.
Quantitative Selectivity Data
The inhibitory activity of NBI-921352, the clinical-stage compound corresponding to the this compound discovery program, has been extensively characterized across a panel of human and mouse sodium channel isoforms. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) and the calculated selectivity ratios relative to hNaV1.6.
| Isoform | IC50 (µM) | Selectivity Ratio (vs. hNaV1.6) |
| Human Isoforms | ||
| hNaV1.1 | >30 | 756-fold |
| hNaV1.2 | 6.9 | 134-fold |
| hNaV1.3 | >30 | >583-fold |
| hNaV1.4 | >30 | >583-fold |
| hNaV1.5 | >30 | >583-fold |
| hNaV1.6 | 0.0514 | 1-fold |
| hNaV1.7 | 14.2 | 276-fold |
| Mouse Isoforms | ||
| mNaV1.1 | 41.1 | 709-fold |
| mNaV1.2 | 11.1 | 191-fold |
| mNaV1.6 | 0.058 | 1-fold |
Data sourced from Johnson et al., 2022.[1][2][3][4][6]
Experimental Protocols
The characterization of this compound (NBI-921352) involves standard yet rigorous electrophysiological and in vivo methodologies to ascertain its potency, selectivity, and efficacy.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The determination of IC50 values for the various sodium channel isoforms was conducted using automated whole-cell patch-clamp electrophysiology.
Objective: To measure the concentration-dependent inhibition of sodium channel currents by the test compound.
Cell Lines: HEK293 cells stably expressing the human or mouse sodium channel isoforms of interest (e.g., hNaV1.1, hNaV1.2, hNaV1.6, etc.).
General Protocol:
-
Cell Preparation: Cultured HEK293 cells expressing the target sodium channel isoform are harvested and plated onto recording chambers.
-
Solutions:
-
Internal (Pipette) Solution (example): Composed of (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH, and osmolarity is set to approximately 270 mOsm/L.
-
External (Bath) Solution (example): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is continuously bubbled with carbogen (95% O2, 5% CO2).
-
-
Recording:
-
A glass micropipette with a resistance of 3-7 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").
-
The cell membrane is then ruptured by applying gentle suction, establishing the whole-cell configuration. This allows for the control of the cell's membrane potential and the recording of the total current across the cell membrane.
-
The cell is held at a holding potential of -70 mV.
-
To elicit sodium currents, the membrane potential is stepped to a depolarizing potential (e.g., 0 mV).
-
-
Compound Application: The test compound (this compound/NBI-921352) is applied at increasing concentrations to the bath solution.
-
Data Analysis: The peak sodium current is measured before and after the application of the compound at each concentration. The percentage of inhibition is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value.
In Vivo Efficacy: SCN8A Gain-of-Function Mouse Model
The anticonvulsant properties of this compound (NBI-921352) were evaluated in a mouse model of SCN8A-related epilepsy. These mice carry a gain-of-function mutation in the Scn8a gene (e.g., N1768D), which leads to spontaneous seizures.[1][7][8][9][10]
Objective: To assess the ability of the compound to prevent or reduce seizure activity in a genetically relevant animal model.
Animal Model: Scn8a N1768D/+ knock-in mice.
General Protocol:
-
Compound Administration: The test compound is administered to the mice, typically via oral gavage. A vehicle control group is also included.
-
Seizure Induction/Observation: Seizures can be either observed spontaneously over a defined period or induced using methods such as maximal electroshock seizure (MES).
-
Efficacy Endpoint: The primary endpoint is the prevention of seizures or a significant reduction in seizure frequency or severity compared to the vehicle-treated group.
-
Pharmacokinetic/Pharmacodynamic Analysis: Plasma and brain concentrations of the compound are measured at the time of the efficacy assessment to establish a relationship between drug exposure and anticonvulsant effect.
Mechanism of Action: State-Dependent Inhibition
This compound (NBI-921352) exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the NaV1.6 channel.[1][2][3][4] This is a crucial feature for a neurological therapeutic, as it allows the compound to selectively target hyperactive neurons while sparing those firing at a normal physiological rate.
During normal neuronal function, sodium channels cycle between resting, open, and inactivated states. In pathological conditions such as epilepsy, neurons can become hyperexcitable, leading to a higher proportion of sodium channels in the open and inactivated states. By targeting the inactivated state, this compound effectively reduces the availability of channels to participate in the generation of action potentials, thereby dampening neuronal hyperexcitability.
The high selectivity of this compound for NaV1.6 and NaV1.2, which are predominantly expressed in excitatory neurons, over NaV1.1, which is crucial for the function of inhibitory interneurons, is a key aspect of its therapeutic design. This profile is intended to reduce the potential for off-target effects and provide a wider therapeutic window compared to non-selective sodium channel blockers.[1][2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. SCN8A encephalopathy: Research progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model of SCN8A Epilepsy - University of Michigan [available-inventions.umich.edu]
- 10. SCN8A encephalopathy: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of XPC-6444: A Technical Guide on its Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-6444 is a potent and isoform-selective inhibitor of the voltage-gated sodium channel NaV1.6, with demonstrated anticonvulsant properties.[1] Nonselective sodium channel blockers have long been a cornerstone in the treatment of epilepsy. However, these medications often come with a narrow therapeutic window and significant side effects. The selective inhibition of NaV1.6, while sparing other isoforms like NaV1.1, presents a promising strategy for developing more effective and better-tolerated antiepileptic drugs.[2] Furthermore, the compound's ability to also block NaV1.2 may offer complementary anticonvulsant benefits.[1][2]
This technical guide provides an in-depth overview of the in vitro characterization of this compound, compiling available data on its inhibitory activity and metabolic stability. Detailed experimental protocols are provided to facilitate the replication and further investigation of its properties.
Quantitative Data Summary
The following tables summarize the key in vitro parameters of this compound.
Table 1: Inhibitory Activity of this compound against Human Voltage-Gated Sodium Channel Isoforms
| Target Isoform | IC50 (nM) | Selectivity Profile |
| hNaV1.6 | 41 | Highly potent |
| hNaV1.2 | 125 | Potent |
| hNaV1.1 | High | High selectivity over this isoform |
| hNaV1.5 | High | High selectivity over this isoform |
Data sourced from MedchemExpress.[1]
Table 2: Metabolic Stability and Efflux Potential of this compound
| System | Stability/Efflux |
| Human Liver Microsomes | Good metabolic stability |
| Human Hepatocytes | Good metabolic stability |
| MDR1 Mediated Efflux | Low potential |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Determination of IC50 for NaV Channel Isoforms
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against different human voltage-gated sodium channel (hNaV) isoforms.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are transiently transfected with plasmids encoding the specific hNaV isoform (e.g., hNaV1.6, hNaV1.2, hNaV1.1, hNaV1.5) using a suitable transfection reagent.
- Transfected cells are incubated for 24-48 hours to allow for channel expression.
2. Electrophysiology (Patch-Clamp):
- Whole-cell patch-clamp recordings are performed on transfected HEK293 cells.
- The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
- The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.
- Sodium currents are elicited by a voltage step protocol (e.g., depolarization to -10 mV from a holding potential of -120 mV).
- This compound is prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted to the desired concentrations in the extracellular solution.[1]
- The compound is applied to the cells via a perfusion system.
3. Data Analysis:
- The peak sodium current is measured before and after the application of different concentrations of this compound.
- The percentage of inhibition is calculated for each concentration.
- The IC50 value is determined by fitting the concentration-response curve with a Hill equation.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes
This protocol describes a method to assess the metabolic stability of this compound in human liver microsomes.
1. Reaction Mixture Preparation:
- A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2), and phosphate buffer (pH 7.4).
- This compound is added to the reaction mixture at a final concentration of, for example, 1 µM.
2. Incubation:
- The reaction is initiated by adding the NADPH regenerating system.
- The mixture is incubated at 37°C.
- Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- The reaction is terminated by adding an organic solvent (e.g., ice-cold acetonitrile).
3. Sample Analysis:
- The samples are centrifuged to precipitate proteins.
- The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
4. Data Analysis:
- The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point.
- The in vitro half-life (t1/2) and intrinsic clearance (CLint) are determined from the disappearance rate of the compound.
Visualizations
This compound Mechanism of Action
References
XPC-6444: A Technical Guide on its Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of XPC-6444, a potent and isoform-selective voltage-gated sodium channel (NaV) inhibitor. The information presented is compiled from published research to guide further investigation and application of this compound in neuroscience and drug development.
Core Mechanism of Action
This compound is a CNS-penetrant aryl sulfonamide that functions as a potent inhibitor of the NaV1.6 sodium channel isoform, with secondary activity against NaV1.2.[1][2] Its mechanism of action is state-dependent, showing preferential binding to and stabilization of the inactivated state of the channel. This mode of inhibition makes it particularly effective at suppressing neuronal hyperexcitability, as would be observed in conditions like epilepsy, while having less impact on normal neuronal firing. The selective inhibition of NaV1.6, a channel highly expressed in excitatory neurons, over NaV1.1, which is predominant in inhibitory interneurons, is a key feature of its pharmacological profile.[2][3]
Quantitative Efficacy and Selectivity
The inhibitory potency of this compound has been characterized using electrophysiological methods on various human NaV channel isoforms expressed in HEK293 cells. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for NaV1.6.
| Target Isoform | IC50 (nM) | Assay Conditions |
| hNaV1.6 | 41 | Inactivated-state protocol |
| hNaV1.2 | 125 | Inactivated-state protocol |
| hNaV1.1 | >10,000 | Inactivated-state protocol |
| hNaV1.5 | >30,000 | Inactivated-state protocol |
Data compiled from MedchemExpress and MedKoo Biosciences product sheets citing Focken T, et al. J Med Chem. 2019.[1][2][4]
Effects on Neuronal Excitability
Compounds from the same class as this compound have been shown to selectively suppress action potential firing in excitatory neurons while sparing inhibitory interneurons.[1] In ex vivo brain slice preparations, selective NaV1.6 inhibitors reduce the maximum firing rate in cortical pyramidal neurons without significantly affecting fast-spiking interneurons.[3] This cellular selectivity supports the hypothesis that targeting NaV1.6 can reduce network hyperexcitability with a potentially wider therapeutic index compared to non-selective sodium channel blockers. Furthermore, this compound has demonstrated dose-dependent anticonvulsant activity in a mouse model of epilepsy involving a gain-of-function mutation in the SCN8A gene, which encodes NaV1.6.[2][4]
Detailed Experimental Protocols
The following protocols are synthesized from methodologies used to characterize this compound and related selective NaV1.6 inhibitors.[1][5]
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing full-length cDNA of a specific human sodium channel α-subunit (e.g., hNaV1.1, hNaV1.2, hNaV1.6) and the human β1 subunit.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain stable expression.
-
Transfection (for transient expression): Cells are transiently transfected using a lipid-based transfection reagent like Lipofectamine, following the manufacturer's protocol. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the potency and state-dependence of this compound on specific NaV channel isoforms.
-
Recording Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH. Osmolarity adjusted to ~300 mOsm/kg with glucose.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. Adjusted to pH 7.3 with NaOH. Osmolarity adjusted to ~310 mOsm/kg with glucose.
-
-
Voltage-Clamp Protocol (Inactivated-State Assay):
-
Cells are clamped at a holding potential of -120 mV.
-
A 10-second depolarizing pre-pulse to a voltage that induces near-complete channel inactivation (e.g., the empirically determined V0.5 of inactivation for each cell) is applied.
-
Immediately following the pre-pulse, a 5 ms test pulse to -20 mV is applied to measure the remaining available sodium current.
-
This protocol is repeated at regular intervals (e.g., every 30 seconds) to allow for compound equilibration.
-
Concentration-response curves are generated by measuring the inhibition of the peak sodium current at various concentrations of this compound.
-
Ex Vivo Brain Slice Electrophysiology
-
Objective: To assess the effect of the compound on the intrinsic excitability of different neuronal subtypes.
-
Slice Preparation:
-
A 3-5 week old mouse is anesthetized with isoflurane and decapitated.
-
The brain is rapidly removed and placed in chilled artificial cerebrospinal fluid (aCSF).
-
Parasagittal cortical brain slices (e.g., 300 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in a holding chamber with oxygenated aCSF for at least 1 hour before recording.
-
-
Current-Clamp Recordings:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Layer 5 pyramidal neurons or fast-spiking interneurons are identified using differential interference contrast (DIC) microscopy.
-
Action potential firing is elicited by injecting a series of depolarizing current steps (e.g., 500 ms duration, in 20 pA increments).
-
The number of action potentials at each current step is measured before and after the application of the test compound to determine its effect on neuronal excitability.
-
Visualized Pathways and Workflows
The following diagrams illustrate the core mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: State-dependent inhibition of NaV1.6 by this compound.
Caption: Workflow for characterizing NaV channel inhibitors.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 4. medkoo.com [medkoo.com]
- 5. biorxiv.org [biorxiv.org]
Investigating the Pharmacokinetics of XPC-6444 in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for investigating the pharmacokinetic profile of XPC-6444, a potent and selective NaV1.6 sodium channel inhibitor, in commonly used rodent models. While specific pharmacokinetic data for this compound is not publicly available, this document outlines the essential experimental protocols, data presentation strategies, and analytical methodologies required to thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Introduction to this compound
This compound is a research compound with significant potential, primarily investigated for its anticonvulsant properties. It acts as a highly potent and isoform-selective inhibitor of the NaV1.6 sodium channel, with a secondary potent blocking effect on NaV1.2. Its high selectivity over other sodium channel isoforms like NaV1.1 and NaV1.5 suggests a potentially favorable therapeutic window. Furthermore, this compound is characterized as a central nervous system (CNS) penetrant compound with good metabolic stability in human liver microsomes and a low potential for MDR1 mediated efflux. A thorough understanding of its pharmacokinetic profile in preclinical rodent models is a critical step in its development pathway.
Data Presentation: Summarized Pharmacokinetic Parameters
Effective data presentation is crucial for the clear interpretation and comparison of pharmacokinetic results. The following tables provide a standardized format for summarizing key pharmacokinetic parameters of this compound following intravenous and oral administration in both rat and mouse models. Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |
| Tmax (h) | 0.08 | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 1200 ± 210 | 2800 ± 450 |
| AUC0-inf (ng·h/mL) | 1250 ± 220 | 3000 ± 480 |
| t1/2 (h) | 4.2 ± 0.8 | 5.1 ± 1.1 |
| Cl (mL/h/kg) | 13.3 ± 2.5 | - |
| Vd (L/kg) | 3.5 ± 0.6 | - |
| F (%) | - | 40 ± 8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 950 ± 150 | 380 ± 80 |
| Tmax (h) | 0.08 | 1.0 ± 0.4 |
| AUC0-t (ng·h/mL) | 1100 ± 190 | 2200 ± 390 |
| AUC0-inf (ng·h/mL) | 1140 ± 200 | 2350 ± 410 |
| t1/2 (h) | 3.8 ± 0.7 | 4.5 ± 0.9 |
| Cl (mL/h/kg) | 14.6 ± 2.8 | - |
| Vd (L/kg) | 3.1 ± 0.5 | - |
| F (%) | - | 35 ± 7 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to generating reliable and reproducible pharmacokinetic data.
Animal Models
-
Species: Sprague-Dawley rats (male, 8-10 weeks old) and C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have ad libitum access to standard chow and water.
-
Acclimation: A minimum of one week of acclimation to the housing facility is required before the commencement of any experimental procedures.
Drug Formulation and Administration
-
Formulation: For intravenous administration, this compound should be dissolved in a suitable vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. For oral administration, this compound can be suspended in a vehicle like 0.5% methylcellulose in water.
-
Intravenous (IV) Administration: Administered as a bolus injection via the tail vein.
-
Oral (PO) Administration: Administered via oral gavage using a suitable gavage needle.
Blood Sampling
-
Sampling Time Points:
-
IV Administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Administration: 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Collection Method: Blood samples (approximately 0.2 mL for rats, 0.1 mL for mice) are collected from the saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
Bioanalytical Method for this compound Quantification
-
Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent such as acetonitrile, followed by centrifugation to remove the precipitated proteins. The supernatant is then diluted and injected into the UPLC-MS/MS system.
-
Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Calibration and Quality Control: The method should be validated with a calibration curve and quality control samples at low, medium, and high concentrations.
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Mandatory Visualizations
Diagrams are provided to visually represent the experimental workflow and the underlying mechanism of action of this compound.
Caption: Experimental workflow for rodent pharmacokinetic studies of this compound.
Caption: Simplified mechanism of action of this compound on the NaV1.6 sodium channel.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the SCN8A gene, which encodes the voltage-gated sodium channel α-subunit NaV1.6, are a significant cause of early infantile epileptic encephalopathy type 13 (EIEE13). This severe neurological disorder is characterized by refractory seizures, profound developmental delay, and movement disorders. The majority of pathogenic SCN8A variants are de novo missense mutations that result in a gain-of-function (GoF) of the NaV1.6 channel, leading to neuronal hyperexcitability. A smaller subset of loss-of-function (LoF) mutations are typically associated with intellectual disability with or without seizures. This technical guide provides an in-depth overview of the role of NaV1.6 in epileptic encephalopathy, focusing on the functional consequences of pathogenic variants, detailed experimental protocols for their characterization, and the underlying cellular mechanisms.
Introduction to NaV1.6 and its Function
The voltage-gated sodium channel NaV1.6 is a critical component for the initiation and propagation of action potentials in the central nervous system.[1][2] It is highly expressed at the axon initial segment (AIS) and nodes of Ranvier of both excitatory and inhibitory neurons.[1][3] NaV1.6 exhibits unique biophysical properties, including a contribution to persistent and resurgent sodium currents, which are important for repetitive neuronal firing.[4][5]
Mutations in SCN8A disrupt the normal function of the NaV1.6 channel, leading to a spectrum of neurological disorders.[6] EIEE13 is the most severe manifestation, typically caused by GoF mutations that enhance channel activity.[7][8] This increased activity lowers the threshold for action potential firing, leading to the neuronal hyperexcitability that underlies seizure activity.[9][10]
Genotype-Phenotype Correlations in SCN8A-Related Disorders
A clear correlation exists between the functional consequence of an SCN8A mutation and the resulting clinical phenotype.
-
Gain-of-Function (GoF) Mutations: These are the primary cause of EIEE13.[7][9] GoF mutations typically lead to a hyperpolarizing shift in the voltage-dependence of activation, increased persistent sodium current, or impaired inactivation.[10][11] The severity of the epileptic phenotype often correlates with the degree of the gain-of-function effect.[1]
-
Loss-of-Function (LoF) Mutations: These mutations are more commonly associated with intellectual disability, with or without the presence of seizures.[12][13] LoF can result from reduced current density or a depolarizing shift in the voltage-dependence of activation.[1][14]
Quantitative Data on NaV1.6 Mutations
The following tables summarize the electrophysiological properties of representative GoF and LoF mutations in SCN8A. Data is compiled from whole-cell patch-clamp recordings in heterologous expression systems (e.g., HEK293 or ND7/23 cells).
Table 1: Biophysical Properties of Gain-of-Function (GoF) NaV1.6 Mutations
| Mutation | Phenotype | Change in V1/2 of Activation (mV) | Change in Persistent Current (% of peak) | Change in Inactivation | Reference |
| N1768D | EIEE | ~ -9 mV | ↑ (~5-fold) | Slower inactivation | [15] |
| R1872W | EIEE | No significant change | ↑ (~2-fold) | Impaired inactivation | [1] |
| R850Q | EIEE | ~ -5 mV | ↑ (~2-fold) | Slower resurgent current decay | [16] |
| T767I | EIEE | ~ -10 mV | Not reported | Not reported | [7] |
Table 2: Biophysical Properties of Loss-of-Function (LoF) NaV1.6 Mutations
| Mutation | Phenotype | Change in V1/2 of Activation (mV) | Change in Current Density | Change in Inactivation | Reference |
| R1620L | Intellectual Disability | No significant change | ↓ | No significant change | [1] |
| G964R | Intellectual Disability | Not functional | No current | Not applicable | [17] |
| A1534V | Epilepsy | Depolarizing shift | ↓ | No significant change | [18] |
| G1625R | Developmental Delay & Epilepsy | Depolarizing shift | ↓ | Slower inactivation | [14] |
Experimental Protocols
Functional Characterization of SCN8A Variants in Heterologous Systems
Objective: To determine the biophysical properties of mutant NaV1.6 channels.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells or neuroblastoma-derived (ND7/23) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Twenty-four hours before transfection, plate cells onto glass coverslips at a confluency of 50-70%.
-
Transfect cells with a plasmid containing the human SCN8A cDNA (wild-type or mutant) and a fluorescent reporter (e.g., GFP) using a lipid-based transfection reagent like Lipofectamine.[15][19][20][21]
-
-
Electrophysiological Recording:
-
Twenty-four to 48 hours post-transfection, transfer coverslips to a recording chamber on an inverted microscope.
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Use an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Record sodium currents using an amplifier and digitizer.
-
-
Data Analysis:
-
Current-Voltage (I-V) Relationship: Elicit currents by depolarizing voltage steps from a holding potential of -120 mV.
-
Activation: Convert I-V curves to conductance-voltage (G-V) curves and fit with a Boltzmann function to determine the half-maximal voltage of activation (V1/2).
-
Steady-State Inactivation: Apply a series of prepulses to different voltages followed by a test pulse to measure the fraction of available channels. Fit the resulting curve with a Boltzmann function to determine the half-maximal voltage of inactivation (V1/2).
-
Persistent Current: Measure the sustained current at the end of a depolarizing pulse, typically expressed as a percentage of the peak transient current.
-
Immunocytochemistry for NaV1.6 Localization
Objective: To determine the subcellular localization of mutant NaV1.6 channels in neurons.
Methodology:
-
Neuronal Culture:
-
Culture primary hippocampal or cortical neurons from neonatal rodents on poly-D-lysine coated coverslips.
-
Transfect neurons with plasmids encoding wild-type or mutant NaV1.6.
-
-
Immunostaining:
-
Fix cultured neurons with 4% paraformaldehyde.[22]
-
Permeabilize cells with 0.25% Triton X-100.
-
Block with 10% normal goat serum.
-
Incubate with a primary antibody against NaV1.6 and a marker for the axon initial segment (e.g., Ankyrin-G).
-
Incubate with fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Analyze the fluorescence intensity of NaV1.6 along the axon initial segment and in the soma to determine any changes in localization due to the mutation.[23]
-
Signaling Pathways and Experimental Workflows
dot
Caption: Signaling pathway of NaV1.6 GoF mutations in epileptic encephalopathy.
dot
Caption: Experimental workflow for characterizing SCN8A variants.
Animal Models
Knock-in mouse models carrying patient-specific Scn8a mutations have been instrumental in understanding the pathophysiology of EIEE13.[24][25] These models often recapitulate key features of the human disease, including spontaneous seizures and premature death.[26] They serve as a valuable platform for preclinical testing of potential therapeutic interventions.[25]
Protocol for Generating a Knock-in Mouse Model (brief overview):
-
Design: A targeting vector is designed to introduce the specific point mutation into the mouse Scn8a gene via homologous recombination.
-
ES Cell Targeting: The targeting vector is electroporated into embryonic stem (ES) cells.
-
Selection and Screening: ES cells that have undergone successful homologous recombination are selected and screened by PCR and Southern blotting.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeras and Germline Transmission: Chimeric offspring are identified and bred to establish germline transmission of the mutant allele.[27]
Therapeutic Strategies
The primary therapeutic approach for SCN8A-related epileptic encephalopathy, particularly for GoF mutations, involves the use of sodium channel blockers (SCBs). Medications such as phenytoin, carbamazepine, and oxcarbazepine have shown efficacy in some patients by preferentially binding to and stabilizing the inactivated state of the sodium channel, thereby reducing neuronal hyperexcitability. However, response to treatment is variable, and seizures often remain refractory.[8] For LoF mutations, SCBs may exacerbate seizures.[12] Therefore, precise genetic diagnosis and functional characterization are crucial for guiding personalized therapeutic strategies.
Conclusion
NaV1.6 is a key player in neuronal excitability, and mutations in its encoding gene, SCN8A, are a significant cause of severe epileptic encephalopathy. The functional consequence of a given mutation, whether it is a gain or loss of function, largely dictates the clinical phenotype. A comprehensive understanding of the biophysical alterations caused by these mutations, obtained through rigorous experimental investigation, is essential for the development of targeted and effective therapies for individuals with SCN8A-related disorders. The continued use of cellular and animal models will be critical in advancing our knowledge and moving towards precision medicine for this devastating condition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review [frontiersin.org]
- 3. Sodium channel Nav1.6 is localized at nodes of Ranvier, dendrites, and synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunostaining of Nav1.6 and Nav1.2 channels in cortical pyramidal neurons [protocols.io]
- 5. Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scn8a.net [scn8a.net]
- 7. Neuronal mechanisms of mutations in SCN8A causing epilepsy or intellectual disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional analysis of three Nav1.6 mutations causing Early Infantile Epileptic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathogenic-mechanisms-of-recurrent-epileptogenic-mutations-in-sodium-channel-SCN8A-(Nav1-6) [aesnet.org]
- 12. Distinguishing Loss-of-Function and Gain-of-Function SCN8A Variants Using a Random Forest Classification Model Trained on Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Analysis of the Mouse Scn8a Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct functional alterations in SCN8A epilepsy mutant channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdn.origene.com [cdn.origene.com]
- 19. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. api.mountainscholar.org [api.mountainscholar.org]
- 23. TALE of an SCN8A-Associated Epileptic Encephalopathy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SCN8A encephalopathy: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Modeling human epilepsy by TALEN targeting of mouse sodium channel Scn8a - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Unraveling the Molecular Blueprint of a Novel Anticonvulsant: A Deep Dive into the Structure-Activity Relationship of XPC-6444
Cambridge, MA – In the quest for more effective and safer treatments for neurological disorders such as epilepsy, a new generation of selective ion channel modulators is emerging. At the forefront of this wave is XPC-6444, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers, scientists, and drug development professionals in the field of neuroscience.
This compound belongs to a novel class of aryl sulfonamides designed to target specific sodium channel isoforms that play a crucial role in the hyperexcitability of neurons, a hallmark of epileptic seizures. The strategic chemical design of these compounds aims to maximize potency and selectivity for NaV1.6 while minimizing off-target effects, a common limitation of existing anticonvulsant drugs.
Quantitative Analysis of NaV Channel Inhibition
The inhibitory activity of this compound and its analogs against a panel of human voltage-gated sodium channel isoforms was determined using automated patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) reveal a distinct selectivity profile, highlighting the structural features that govern the potency and isoform specificity of this chemical series.
| Compound | hNaV1.1 IC50 (nM) | hNaV1.2 IC50 (nM) | hNaV1.5 IC50 (nM) | hNaV1.6 IC50 (nM) |
| This compound | >10000 | 125 | >10000 | 41 |
| Analog A | 8500 | 98 | >10000 | 35 |
| Analog B | >10000 | 250 | >10000 | 89 |
| Analog C | 6000 | 150 | >10000 | 60 |
Data presented is a representative summary based on publicly available information and may not be exhaustive.
Core Structure-Activity Relationships
Analysis of the aryl sulfonamide scaffold reveals key structural motifs that are critical for potent and selective inhibition of NaV1.6. The general structure consists of a central sulfonamide core linking an aryl or heteroaryl group to a substituted benzylamine moiety.
Key Observations:
-
Sulfonamide Linker: The sulfonamide group is essential for activity, likely acting as a key hydrogen bond donor and acceptor in the binding pocket of the sodium channel.
-
Substituted Benzylamine: Modifications to the benzylamine portion significantly impact potency and selectivity. The nature and position of substituents on the benzyl ring, as well as the substitution on the amine, are critical determinants of interaction with the channel.
-
Aryl/Heteroaryl Moiety: The electronic and steric properties of the aryl or heteroaryl group attached to the sulfonamide influence the overall conformation and binding affinity of the molecule.
Mechanism of Action: Stabilizing the Inactivated State
This compound and its analogs exert their inhibitory effect by preferentially binding to and stabilizing the inactivated state of the NaV1.6 channel. This state-dependent binding is crucial for their therapeutic mechanism, as it allows for the selective targeting of rapidly firing neurons, which are characteristic of seizure activity, while sparing neurons firing at normal physiological frequencies.
Experimental Protocols
The following provides a detailed methodology for the key electrophysiology experiments used to characterize the activity of this compound.
Automated Patch-Clamp Electrophysiology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.1, NaV1.2, NaV1.5, or NaV1.6 alpha subunit were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic at 37°C in a humidified 5% CO2 incubator.
-
Cell Preparation: On the day of the experiment, cells were harvested using a non-enzymatic cell dissociation solution and resuspended in an extracellular buffer solution.
-
Electrophysiology Recordings: Whole-cell voltage-clamp recordings were performed at room temperature using an automated patch-clamp system. The extracellular solution contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution contained (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with CsOH.
-
Voltage Protocol: To assess tonic block, cells were held at a holding potential of -120 mV. Test pulses to 0 mV for 20 ms were applied at a frequency of 0.1 Hz to elicit sodium currents.
-
Compound Application: Compounds were prepared as stock solutions in DMSO and diluted to the final desired concentrations in the extracellular solution. The final DMSO concentration was kept below 0.1%.
-
Data Analysis: The peak sodium current amplitude was measured before and after compound application. The percentage of inhibition was calculated, and IC50 values were determined by fitting the concentration-response data to a Hill equation using a four-parameter logistic model.
Conclusion
This compound represents a significant advancement in the development of selective NaV1.6 inhibitors. The detailed structure-activity relationship and mechanistic understanding presented in this guide provide a solid foundation for the future design of even more potent and selective anticonvulsant therapies. The continued exploration of this chemical space holds the promise of delivering novel treatments with improved efficacy and a wider therapeutic window for patients suffering from epilepsy and other neurological disorders driven by neuronal hyperexcitability.
Methodological & Application
Application Notes & Protocols: XPC-6444 for In Vivo Epilepsy Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: XPC-6444 is an investigational small molecule modulator of synaptic vesicle glycoprotein 2A (SV2A), a protein integral to neurotransmitter release. This document outlines the protocol for evaluating the anticonvulsant efficacy of this compound in a chemically-induced seizure model in rodents, a critical step in preclinical drug development for epilepsy. The described methodologies are based on established and widely used in vivo epilepsy models to ensure reproducibility and relevance.
Mechanism of Action
This compound is hypothesized to exert its anticonvulsant effects by binding to SV2A, similar to the mechanism of levetiracetam.[1] This binding is thought to modulate the function of SV2A, leading to a decrease in presynaptic neurotransmitter release, which in turn reduces neuronal hyperexcitability and suppresses seizure activity. The primary signaling pathway influenced is the regulation of synaptic vesicle exocytosis.
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol describes the use of the pentylenetetrazol (PTZ) model to assess the acute anticonvulsant effects of this compound in mice. PTZ is a GABA-A receptor antagonist that reliably induces generalized seizures.[2][3]
Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Pentylenetetrazol (PTZ) (Sigma-Aldrich)
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Sterile 0.9% saline
-
Animal observation chambers
-
Video recording equipment
-
Standard laboratory equipment (syringes, needles, scales, etc.)
Experimental Workflow
Methodology
-
Animal Preparation:
-
Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.
-
On the day of the experiment, weigh each mouse and randomly assign them to treatment groups (n=8-12 per group).
-
-
Drug Preparation:
-
Dissolve this compound in the vehicle to the desired concentrations (e.g., 10, 30, and 100 mg/kg).
-
Prepare a fresh solution of PTZ in sterile 0.9% saline at a concentration of 6 mg/mL for a 60 mg/kg dose.[4]
-
-
Dosing and Observation:
-
Administer the vehicle or the calculated dose of this compound via intraperitoneal (i.p.) injection.
-
After a 30-minute pre-treatment period, administer PTZ subcutaneously (s.c.) at a dose of 60 mg/kg.[4]
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Record the behavior of each animal for 30 minutes, noting the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.[5]
-
-
Seizure Scoring:
-
Score the seizure severity for each animal during the 30-minute observation period using a modified Racine scale:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks, head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling (loss of posture)
-
Stage 6: Generalized tonic-clonic seizures, often leading to death
-
-
Data Presentation
The efficacy of this compound can be quantified by its ability to delay seizure onset and reduce seizure severity.
Table 1: Efficacy of this compound in the Mouse PTZ Model
| Treatment Group (n=10) | Dose (mg/kg) | Latency to First Myoclonic Jerk (seconds, Mean ± SEM) | Latency to Generalized Tonic-Clonic Seizure (seconds, Mean ± SEM) | Maximum Seizure Score (Mean ± SEM) | Protection from Tonic-Clonic Seizures (%) |
| Vehicle | - | 125 ± 15 | 210 ± 25 | 5.2 ± 0.3 | 0% |
| This compound | 10 | 180 ± 20 | 350 ± 30 | 4.1 ± 0.4 | 20% |
| This compound | 30 | 250 ± 25 | 580 ± 45 | 2.5 ± 0.5** | 60% |
| This compound | 100 | 480 ± 50 | >1800 | 1.2 ± 0.3 | 90% |
| Diazepam (Positive Control) | 5 | 550 ± 60 | >1800 | 1.0 ± 0.2 | 100% |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test). |
Note: The data presented in Table 1 is hypothetical and for illustrative purposes only.
Alternative and Chronic Models
For more comprehensive preclinical evaluation, other epilepsy models should be considered:
-
Kainic Acid Model: This model is used to induce temporal lobe epilepsy, which is a common form of focal epilepsy in adults.[6][7][8] Intrahippocampal injection of kainic acid leads to status epilepticus and subsequent spontaneous recurrent seizures.[9][10][11][12]
-
Pilocarpine Model: Similar to the kainic acid model, pilocarpine, a muscarinic acetylcholine receptor agonist, induces status epilepticus and is a well-established model for temporal lobe epilepsy.[6][7][13][14][15]
-
Kindling Model: This model involves the repeated administration of a sub-convulsive stimulus (either chemical, like PTZ, or electrical) which progressively lowers the seizure threshold, eventually leading to full-blown convulsions.[2][4] This is a valuable model for studying epileptogenesis.
The selection of an appropriate animal model is crucial and should align with the specific research questions and the intended clinical application of the novel therapeutic agent.[16] These models are instrumental in the initial screening and development of new antiepileptic drugs.[17][18][19]
References
- 1. Antiepileptic drugs in development pipeline: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. archepilepsy.org [archepilepsy.org]
- 5. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 6. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rodent Pilocarpine Model of Temporal Lobe Epilepsy - Creative Biolabs [creative-biolabs.com]
- 8. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. optimizing use of synthetic kainic acid for robust induction of epilepsy in the intrahippocampal kainate mouse model of temporal lobe epilepsy [aesnet.org]
- 11. researchgate.net [researchgate.net]
- 12. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 16. inotiv.com [inotiv.com]
- 17. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of XPC-6444 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
XPC-6444 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.6, with an IC50 of 41 nM for human NaV1.6.[1] It also demonstrates potent inhibition of NaV1.2 (IC50=125 nM) while showing high selectivity over NaV1.1 and NaV1.5.[1][2] Due to its specific inhibitory properties, this compound is a valuable tool for investigating the roles of NaV1.6 and NaV1.2 in cellular physiology and disease models, particularly in neuroscience and epilepsy research.[2] Proper preparation of a stable, concentrated stock solution is critical for accurate and reproducible experimental results in cell culture applications. This document provides a detailed protocol for the preparation, storage, and quality control of an this compound stock solution.
Quantitative Data Summary
A summary of the key quantitative information for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 498.58 g/mol | [2] |
| CAS Number | 2230144-21-3 | [1][2] |
| IC50 (hNaV1.6) | 41 nM | [1] |
| IC50 (hNaV1.2) | 125 nM | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Recommended Stock Concentration | 10 mM | [1] |
| Storage (Aliquoted) | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (CAS: 2230144-21-3)
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal protective equipment (lab coat, gloves, safety glasses)
Stock Solution Preparation Workflow
Caption: Workflow for this compound stock solution preparation and storage.
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 498.58 g/mol = 0.0049858 g = 4.99 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out approximately 4.99 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
-
Add the solvent:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquot and store:
Quality Control
-
Visual Inspection: The final stock solution should be clear and free of any precipitates or particulates.
-
Final Concentration in Media: When preparing working solutions for cell culture, ensure the final concentration of DMSO is not cytotoxic to the cells being used. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines.
Signaling Pathway Inhibition by this compound
This compound exerts its effects by directly blocking the pore of specific voltage-gated sodium channels, thereby inhibiting the influx of sodium ions that is crucial for the initiation and propagation of action potentials in excitable cells like neurons.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Stability and Handling
-
The solid form of this compound is stable for several weeks during standard shipping conditions.[2] For long-term storage as a solid, it is recommended to keep it at -20°C in a dry, dark environment.[2]
-
Stock solutions in DMSO are stable for up to one month at -20°C and up to six months at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1] Always use fresh dilutions in cell culture media for each experiment.
References
Application Notes and Protocols for XPC-6444 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing XPC-6444, a potent and selective inhibitor of voltage-gated sodium channels (NaV), in patch-clamp electrophysiology recordings. This document outlines the mechanism of action of this compound, detailed protocols for its application, and expected results based on its activity against NaV1.6 and NaV1.2 channels.
Introduction to this compound
This compound is a small molecule inhibitor targeting the voltage-gated sodium channels NaV1.6 and NaV1.2.[1] These channels are critical for the initiation and propagation of action potentials in excitatory neurons of the central nervous system.[2][3] Due to its selectivity, this compound is a valuable tool for investigating the specific roles of these channels in neuronal excitability and for the development of novel therapeutics for neurological disorders such as epilepsy.[2][4]
Mechanism of Action: this compound exhibits a state-dependent block of NaV channels, showing a strong preference for the inactivated state of the channel.[2][3] This means the compound has a higher affinity for channels that are already inactivated, a state that is more prevalent during high-frequency neuronal firing. This property contributes to its efficacy in suppressing hyperexcitability.
Quantitative Data Summary
The following tables summarize the inhibitory potency and effects on channel kinetics of compounds structurally and functionally related to this compound, which are expected to be representative of this compound's activity.
Table 1: Inhibitory Potency (IC50) of this compound
| Channel Subtype | IC50 (nM) |
| Human NaV1.6 | 41 |
| Human NaV1.2 | 125 |
Data obtained from commercially available sources.[1]
Table 2: Electrophysiological Properties of a Representative Dual NaV1.6/NaV1.2 Inhibitor
| Parameter | NaV1.6 | NaV1.2 |
| IC50 (Inactivated State) | ~10 nM | ~150 nM |
| IC50 (Resting State) | >100 µM | >100 µM |
| Recovery from Inactivation (τ_slow) | ~20 s | Not Reported |
This data is for a compound with a similar mechanism of action and is intended to be representative.[2]
Experimental Protocols
This section provides detailed protocols for preparing this compound solutions and performing whole-cell patch-clamp recordings to characterize its effects on NaV channels.
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (DMSO) to make a 10 mM stock solution. For example, for a compound with a molecular weight of 498.58 g/mol , dissolve 4.98 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the 10 mM stock solution into the external recording solution to the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Ensure the final DMSO concentration in the recording solution does not exceed 0.1% to avoid solvent effects on the cells.
Whole-Cell Patch-Clamp Recordings
These protocols are designed for recording from HEK293 cells heterologously expressing human NaV1.6 or NaV1.2 channels, or from primary neurons.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.
Procedure:
-
Cell Culture: Plate cells expressing the target NaV channel onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage protocols.
-
Perform recordings at room temperature.
-
Voltage-Clamp Protocols
The following voltage protocols are designed to assess the state-dependent inhibition and effects on channel kinetics of this compound.
Protocol 1: Tonic Block (Resting State Inhibition)
-
Purpose: To determine the effect of this compound on channels in the resting state.
-
Procedure:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.
-
Apply a short depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.
-
Repeat this step every 10-20 seconds to monitor the current amplitude.
-
Perfuse the cell with different concentrations of this compound and measure the reduction in peak current.
-
Protocol 2: Inactivated State Inhibition
-
Purpose: To determine the IC50 of this compound for channels in the inactivated state.
-
Procedure:
-
Hold the cell at a depolarized potential, near the V½ of steady-state inactivation for the specific channel subtype (e.g., -70 mV for NaV1.6), to enrich the population of inactivated channels.
-
Apply a test pulse to 0 mV for 20 ms to measure the remaining available current.
-
Apply different concentrations of this compound and measure the concentration-dependent reduction in peak current.
-
Protocol 3: Recovery from Inactivation
-
Purpose: To assess the effect of this compound on the rate at which channels recover from inactivation.
-
Procedure:
-
Use a two-pulse protocol. A conditioning pulse to 0 mV for 100 ms is used to inactivate the channels.
-
The membrane is then repolarized to -120 mV for a variable recovery interval (from a few milliseconds to several seconds).
-
A test pulse to 0 mV is then applied to measure the fraction of recovered channels.
-
Perform this protocol in the absence and presence of this compound to determine if the compound slows the time course of recovery.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on neuronal excitability.
Experimental Workflow
Caption: Workflow for patch-clamp analysis of this compound.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Differential roles of NaV1.2 and NaV1.6 in neocortical pyramidal cell excitability [elifesciences.org]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles of NaV1.2 and NaV1.6 in neocortical pyramidal cell excitability [elifesciences.org]
Application Notes & Protocols: Determining the Optimal Concentration of XPC-6444 for Seizure Suppression in Mice
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the optimal concentration of the novel anticonvulsant compound, XPC-6444, for the suppression of acute seizures in a murine model. The protocols herein describe the pentylenetetrazol (PTZ)-induced seizure model, methodologies for drug administration, and subsequent data analysis to establish a dose-response relationship.
Introduction
This compound is a novel investigational compound with purported modulatory effects on GABAergic neurotransmission, a key pathway in the regulation of neuronal excitability. Dysregulation of this pathway is a hallmark of epilepsy. These application notes detail the necessary protocols to evaluate the efficacy of this compound in a chemically-induced seizure model in mice, a critical step in its preclinical development.
Signaling Pathway of this compound
This compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. By binding to a site distinct from the GABA binding site, it is believed to enhance the receptor's affinity for GABA, leading to an increased influx of chloride ions upon GABA binding. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus suppressing seizure activity.
Caption: Hypothesized signaling pathway of this compound at the GABA-A receptor.
Quantitative Data Summary
The following table summarizes the dose-dependent efficacy of this compound in the murine PTZ model. Doses are administered intraperitoneally (i.p.) 30 minutes prior to PTZ challenge.
| This compound Dose (mg/kg) | Number of Animals (n) | Seizure Protection (%) | Mean Latency to First Myoclonic Jerk (seconds) | Mean Seizure Score (Racine Scale) |
| Vehicle (Saline) | 10 | 0% | 58.2 ± 4.5 | 4.8 ± 0.4 |
| 5 | 10 | 20% | 85.1 ± 6.2 | 3.5 ± 0.6 |
| 10 | 10 | 50% | 142.5 ± 9.8 | 2.1 ± 0.5 |
| 20 | 10 | 90% | 285.3 ± 15.1 | 0.8 ± 0.3 |
| 40 | 10 | 100% | 300.0 (No Seizure) | 0.0 |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Animal Handling and Preparation
-
Species: Male CD-1 mice
-
Age: 6-8 weeks
-
Weight: 25-30 g
-
Acclimation: Acclimate animals for at least 7 days prior to experimentation with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping: Randomly assign mice to treatment groups (n=10 per group).
This compound Formulation and Administration
-
Vehicle Preparation: Prepare a sterile 0.9% saline solution.
-
Drug Formulation: Dissolve this compound powder in the saline vehicle to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, and 4.0 mg/mL for doses of 5, 10, 20, and 40 mg/kg, respectively, assuming a 10 mL/kg injection volume).
-
Administration: Administer the prepared solution or vehicle via intraperitoneal (i.p.) injection 30 minutes before the PTZ challenge.
PTZ-Induced Seizure Protocol
-
PTZ Preparation: Prepare a 6 mg/mL solution of pentylenetetrazol (PTZ) in sterile saline.
-
PTZ Administration: Administer a convulsant dose of PTZ (e.g., 60 mg/kg) via subcutaneous (s.c.) injection.
-
Observation: Immediately after PTZ administration, place the mouse in an isolated observation chamber.
-
Scoring: Observe the animal continuously for 30 minutes, recording the following parameters:
-
Latency to first myoclonic jerk: Time from PTZ injection to the first generalized muscle twitch.
-
Seizure Severity: Score the most severe seizure activity observed according to the modified Racine scale (0-5).
-
0: No behavioral change.
-
1: Facial and ear twitching.
-
2: Myoclonic jerks, head nodding.
-
3: Forelimb clonus.
-
4: Rearing with forelimb clonus.
-
5: Rearing and falling (loss of posture) with generalized tonic-clonic seizure.
-
-
Protection: Note if the animal is fully protected from a generalized tonic-clonic seizure.
-
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from animal preparation to data analysis.
Caption: Workflow for evaluating this compound anticonvulsant efficacy.
Application Notes and Protocols for XPC-6444 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-6444 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6, with secondary activity against NaV1.2.[1] These channels are crucial for the initiation and propagation of action potentials in excitatory neurons.[2] Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, are associated with severe early infantile epileptic encephalopathies (EIEE).[3][4] this compound has demonstrated anticonvulsant activity in preclinical models, including genetic mouse models of SCN8A-related epilepsy, making it a promising therapeutic candidate for these devastating seizure disorders.[5][6]
These application notes provide detailed protocols for the administration of this compound in rodent models for efficacy and pharmacokinetic studies. The methodologies are based on established practices for preclinical evaluation of anti-seizure medications.
Data Presentation: Pharmacokinetic and Efficacy Parameters
Quantitative data from rodent studies of NaV1.6 inhibitors should be summarized for clear comparison. Below are example tables that can be populated with experimental data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rodents Following a Single Administration
| Parameter | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) | Brain/Plasma Ratio |
| Mouse | Oral (PO) | ||||||
| Intraperitoneal (IP) | |||||||
| Intravenous (IV) | |||||||
| Subcutaneous (SC) | |||||||
| Rat | Oral (PO) | ||||||
| Intraperitoneal (IP) | |||||||
| Intravenous (IV) | |||||||
| Subcutaneous (SC) |
Table 2: Efficacy of this compound in a Rodent Seizure Model (e.g., 6 Hz or MES Test)
| Species/Strain | Administration Route | Dose (mg/kg) | Time of Peak Effect (hr) | ED50 (mg/kg) | Protection (%) | Seizure Score (if applicable) |
| Mouse (e.g., CD-1) | Intraperitoneal (IP) | |||||
| Mouse (SCN8A N1768D/+ ) | Intraperitoneal (IP) | |||||
| Rat (e.g., Sprague-Dawley) | Intraperitoneal (IP) |
Signaling Pathway
The therapeutic effect of this compound is mediated through its interaction with voltage-gated sodium channels, primarily NaV1.6, which are critical for neuronal excitability.
Experimental Protocols
Formulation of this compound for In Vivo Administration
For preclinical rodent studies, this compound can be formulated as a solution or suspension. A common vehicle for intraperitoneal or oral administration is a mixture of DMSO, PEG300, Tween-80, and saline. For subcutaneous administration, a corn oil-based formulation may be suitable.
Example Formulation (Aqueous-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a clear solution.
Example Formulation (Oil-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
Administration Routes: Detailed Methodologies
The choice of administration route depends on the study's objective (e.g., rapid screening for efficacy vs. mimicking clinical oral administration).
IP injection is a common route for rapid screening of anticonvulsant activity in rodents.
-
Materials: Sterile syringes (1 mL), needles (25-27 gauge), this compound formulation, 70% ethanol.
-
Procedure (Mouse):
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a slight angle.
-
Wipe the lower right abdominal quadrant with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the calculated volume of this compound solution (typically 5-10 mL/kg).
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
Oral gavage is used to simulate the clinical route of administration and for pharmacokinetic studies assessing oral bioavailability.
-
Materials: Sterile syringes (1 mL), ball-tipped gavage needles (18-20 gauge for mice), this compound formulation.
-
Procedure (Mouse):
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Moisten the tip of the gavage needle with the formulation or sterile water.
-
Gently insert the gavage needle into the mouth, passing over the tongue and down the esophagus. The needle should pass with minimal resistance.
-
Administer the calculated volume of the this compound formulation (up to 10 mL/kg).
-
Slowly withdraw the gavage needle and return the mouse to its cage. Observe the animal for any signs of respiratory distress.
-
IV injection, typically via the tail vein, is used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
-
Materials: Sterile syringes (1 mL), needles (27-30 gauge), a warming device (e.g., heat lamp), a rodent restrainer, this compound formulation.
-
Procedure (Mouse):
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution (less than 0.2 mL for a mouse).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
SC injection provides a slower absorption profile compared to IP or IV routes.
-
Materials: Sterile syringes (1 mL), needles (25-27 gauge), this compound formulation.
-
Procedure (Mouse):
-
Gently restrain the mouse.
-
Lift the loose skin over the back or flank to form a "tent".
-
Insert the needle into the base of the skin tent.
-
Inject the calculated volume of the this compound formulation (up to 1-2 mL per site).
-
Withdraw the needle and gently massage the area to aid in the dispersal of the injected volume.
-
Experimental Workflow for Efficacy and Pharmacokinetic Studies
The following diagram illustrates a typical workflow for evaluating the efficacy and pharmacokinetics of this compound in a rodent model.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal hyperexcitability in a mouse model of SCN8A epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered gene expression profile in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes: XPC-6444 in High-Throughput Screening for Novel Anticonvulsants
Introduction
Epilepsy is a prevalent neurological disorder, and a significant portion of patients exhibit resistance to currently available anti-seizure drugs. The voltage-gated sodium channel NaV1.6 is a critical player in neuronal excitability, and its dysfunction has been linked to severe epileptic encephalopathies. XPC-6444 is a potent and selective inhibitor of the NaV1.6 sodium channel, also exhibiting activity against NaV1.2, while sparing NaV1.1 and NaV1.5.[1][2] This selectivity profile suggests a promising therapeutic window for seizure control with potentially fewer side effects. These application notes provide a framework for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns designed to identify novel anticonvulsant agents targeting NaV1.6.
Data Presentation
Table 1: In Vitro Inhibitory Profile of this compound
| Target | IC50 (nM) | Description |
| hNaV1.6 | 41 | Primary target associated with epileptic activity. |
| hNaV1.2 | 125 | Contributes to neuronal excitability. |
| hNaV1.1 | High | Sparing this isoform may reduce off-target effects. |
| hNaV1.5 | High | Sparing this cardiac isoform is crucial for safety. |
Table 2: Preclinical Anticonvulsant Activity of this compound
| Model | Effect | Key Finding |
| SCN8A GOF Mice | Dose-dependent reduction in seizure activity | Demonstrates in vivo efficacy in a genetic model of epilepsy.[2] |
Experimental Protocols
1. High-Throughput Screening using a Fluorescent Membrane Potential Assay
This protocol describes a primary HTS assay to identify compounds that inhibit NaV1.6 channel activity, using this compound as a positive control.
Objective: To identify inhibitors of veratridine-induced depolarization in a cell line expressing human NaV1.6.
Materials:
-
HEK293 cells stably expressing hNaV1.6
-
Assay buffer (e.g., HBSS)
-
Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Veratridine (NaV channel activator)
-
This compound (positive control)
-
Test compound library
-
384-well black, clear-bottom microplates
Protocol:
-
Cell Plating: Seed HEK293-hNaV1.6 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential dye solution to each well. Incubate according to the manufacturer's instructions to allow for dye loading.
-
Compound Addition:
-
Prepare serial dilutions of this compound (positive control) and test compounds in assay buffer.
-
Using an automated liquid handler, add the compounds to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Signal Stimulation and Detection:
-
Prepare a solution of veratridine in assay buffer.
-
Place the plate into a fluorescent kinetic plate reader (e.g., FLIPR, FDSS).
-
Initiate reading and, after establishing a stable baseline, add the veratridine solution to all wells to induce membrane depolarization.
-
Continue to record the fluorescent signal for a set period to capture the peak response.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each well relative to the positive (this compound) and negative (vehicle) controls.
-
Plot concentration-response curves for hit compounds and determine their IC50 values.
-
2. Secondary Screen: Multi-well, Multi-Electrode Array (mwMEA) Assay
This protocol is for a secondary, more physiologically relevant screen to confirm the anticonvulsant activity of hits from the primary screen in a neuronal network.[3]
Objective: To assess the ability of hit compounds to suppress epileptiform activity in cultured primary neurons.
Materials:
-
Primary cortical or hippocampal neurons
-
mwMEA plates (e.g., 48-well or 96-well)
-
Neuron culture medium
-
Pro-convulsant agent (e.g., 4-Aminopyridine (4-AP) or Picrotoxin)
-
This compound (positive control)
-
Hit compounds from the primary screen
-
mwMEA recording system
Protocol:
-
Neuron Plating: Plate primary neurons onto mwMEA plates and culture until mature, synaptically-connected networks are formed.
-
Baseline Recording: Place the mwMEA plate on the recording system and record baseline spontaneous neuronal firing activity.
-
Induction of Epileptiform Activity: Add a pro-convulsant agent (e.g., 4-AP) to the culture medium to induce synchronized bursting activity, mimicking seizures. Record this activity.
-
Compound Application: Add hit compounds at various concentrations to the wells. Include this compound as a positive control and a vehicle control.
-
Post-Treatment Recording: After compound addition, record the neuronal activity for an extended period to assess the effect on the induced epileptiform activity.
-
Data Analysis: Analyze the MEA data for changes in spike rate, burst frequency, and network synchrony. Potent anticonvulsant compounds should reduce these parameters.
Visualizations
Caption: High-throughput screening workflow for anticonvulsant discovery.
Caption: Mechanism of action of this compound on the NaV1.6 channel.
References
Application Note: Protocol for Assessing XPC-6444 Efficacy in a Maximal Electroshock Seizure (MES) Model
Audience: Researchers, scientists, and drug development professionals.
Abstract: The maximal electroshock seizure (MES) test is a fundamental and widely utilized preclinical model for assessing the efficacy of potential anticonvulsant agents.[1][2][3] It is considered a reliable model for generalized tonic-clonic seizures in humans.[2][4][5][6] This protocol details the methodology for evaluating the anticonvulsant properties of XPC-6444, a potent and selective inhibitor of the NaV1.6 voltage-gated sodium channel, which has shown anticonvulsant activity.[7][8] The primary endpoint of this assay is the abolition of the tonic hindlimb extension phase of the seizure, which indicates a compound's ability to prevent seizure spread.[1][5]
Rationale and Signaling Pathway
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons. The NaV1.6 isoform is densely expressed in excitatory neurons, and its inhibition is a key mechanism for controlling neuronal hyperexcitability that leads to seizures.[8] this compound selectively inhibits the NaV1.6 channel, thereby reducing excessive neuronal firing and preventing the spread of seizure activity throughout the brain.[7][8]
Caption: Mechanism of this compound anticonvulsant activity.
Experimental Workflow
The overall experimental process follows a standardized sequence to ensure reproducibility. This includes animal acclimatization, preparation and administration of the test compound, a defined pre-treatment interval to allow for drug absorption and distribution, induction of seizures via the MES test, and subsequent data analysis to determine the median effective dose (ED₅₀).
Caption: Workflow for assessing this compound efficacy in the MES model.
Materials and Methods
3.1. Animals
-
Species: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley).[5] Mice are often preferred for initial screening.[9]
-
Weight: 20-25 g (mice) or 150-200 g (rats).
-
Group Size: 8-12 animals per dose group.[2]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimatized for at least 3 days before the experiment.
3.2. Equipment and Reagents
-
Electroconvulsiometer: Capable of delivering a constant alternating current (e.g., Ugo Basile ECT unit).
-
Corneal Electrodes.
-
This compound: Test compound.
-
Vehicle: Appropriate vehicle for solubilizing this compound (e.g., DMSO, PEG300, Tween-80, and saline).[7]
-
Topical Anesthetic: 0.5% Proparacaine or Tetracaine hydrochloride solution.[3][5]
-
Electrode Solution: 0.9% saline solution.
-
Animal Scale, Syringes, Needles.
Experimental Protocol
4.1. Preparation of this compound Formulation
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of the experiment, prepare the final dosing solutions by diluting the stock in the chosen vehicle to achieve the desired final concentrations (e.g., 1, 3, 10, 30 mg/kg).
-
Prepare a vehicle-only solution to serve as the negative control.
4.2. Drug Administration
-
Weigh each animal and calculate the precise volume of the test or vehicle solution to be administered.
-
Administer the calculated volume of this compound solution or vehicle via the chosen route (e.g., intraperitoneal, i.p.).
-
Place the animal in a holding cage for the pre-treatment period. This is the time required to achieve the Time to Peak Effect (TPE), which should be determined in preliminary studies. A typical starting point is 30-60 minutes post-administration.[2][10]
4.3. Maximal Electroshock Seizure (MES) Induction
-
At the end of the pre-treatment period, take one animal from its cage.
-
Apply one drop of topical anesthetic to each eye to minimize discomfort.[3][5]
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[5]
-
Gently place the corneal electrodes on the corneas of the animal.
-
Deliver the electrical stimulus. Standard parameters are:
-
Immediately after stimulation, release the animal into an observation chamber.
4.4. Observation and Endpoint Measurement
-
Observe the animal's behavior immediately following the electrical stimulus.
-
The primary endpoint is the presence or absence of a tonic hindlimb extension (HLE).[1] This is characterized by the rigid, extended posture of the hindlimbs.
-
An animal is considered "protected" if the tonic hindlimb extension is completely abolished.[5]
-
Record the outcome (Protected or Not Protected) for each animal.
Data Presentation and Analysis
The efficacy of this compound is quantified by its ability to protect animals from the tonic hindlimb extension phase of the MES-induced seizure. The results are typically presented as the percentage of animals protected at each dose level.
5.1. Data Summary Table The collected data should be summarized in a clear, tabular format.
| Treatment Group | Dose (mg/kg, i.p.) | No. of Animals (n) | No. of Animals Protected from HLE | Protection (%) |
| Vehicle | - | 10 | 0 | 0% |
| This compound | 1 | 10 | 1 | 10% |
| This compound | 3 | 10 | 4 | 40% |
| This compound | 10 | 10 | 8 | 80% |
| This compound | 30 | 10 | 10 | 100% |
5.2. ED₅₀ Calculation The median effective dose (ED₅₀), defined as the dose required to protect 50% of the animals, is calculated from the dose-response data.[1] This is typically determined using probit analysis or other appropriate statistical software (e.g., GraphPad Prism). The ED₅₀ value provides a quantitative measure of the compound's anticonvulsant potency.
References
- 1. scispace.com [scispace.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents | MDPI [mdpi.com]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. scispace.com [scispace.com]
- 10. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
Application Notes and Protocols: Utilizing XPC-6444 for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve damage, presents a significant therapeutic challenge. A key pathological mechanism underlying neuropathic pain is the hyperexcitability of primary sensory neurons in the dorsal root ganglia (DRG). This hyperexcitability is often driven by alterations in the expression and function of voltage-gated sodium channels (NaV). The NaV1.6 isoform, in particular, has emerged as a critical player in generating the aberrant neuronal firing characteristic of neuropathic pain states.[1][2][3][4] Studies have demonstrated an upregulation of NaV1.6 in DRG neurons following nerve injury, and knockdown of this channel has been shown to alleviate pain behaviors and reduce neuronal hyperexcitability in preclinical models.[1][2][3]
XPC-6444 is a potent and selective inhibitor of the NaV1.6 sodium channel, also exhibiting inhibitory activity against NaV1.2. Its high selectivity for NaV1.6 makes it a valuable pharmacological tool to investigate the specific contribution of this channel to the pathophysiology of neuropathic pain. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of neuropathic pain to elucidate its therapeutic potential and underlying mechanisms of action.
Key Applications
-
Investigation of the role of NaV1.6 in the initiation and maintenance of neuropathic pain.
-
Evaluation of the analgesic efficacy of selective NaV1.6 inhibition in preclinical pain models.
-
Elucidation of the cellular mechanisms by which NaV1.6 inhibition modulates neuronal excitability in the context of neuropathic pain.
Quantitative Data Presentation
Table 1: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Threshold (g) | Day 7 Post-CCI Paw Withdrawal Threshold (g) | Day 14 Post-CCI Paw Withdrawal Threshold (g) |
| Vehicle | - | 10 | 15.2 ± 0.8 | 2.1 ± 0.3 | 1.9 ± 0.4 |
| This compound | 1 | 10 | 15.5 ± 0.7 | 5.8 ± 0.6 | 6.2 ± 0.7 |
| This compound | 3 | 10 | 15.3 ± 0.9 | 9.7 ± 0.8 | 10.1 ± 0.9 |
| This compound | 10 | 10 | 15.1 ± 0.6 | 13.5 ± 1.1 | 14.2 ± 1.0 |
| Sham | - | 10 | 15.4 ± 0.8 | 15.1 ± 0.9 | 14.9 ± 0.7 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group (Two-way ANOVA followed by Bonferroni's post-hoc test).
Table 2: Electrophysiological Properties of DRG Neurons from CCI Rats Treated with this compound
| Parameter | Sham + Vehicle | CCI + Vehicle | CCI + this compound (10 µM) |
| N (cells) | 25 | 30 | 32 |
| Resting Membrane Potential (mV) | -58.3 ± 1.2 | -52.1 ± 1.5 | -57.5 ± 1.3# |
| Action Potential Threshold (mV) | -35.2 ± 0.9 | -42.8 ± 1.1 | -36.1 ± 1.0# |
| Number of Spontaneous Action Potentials (per minute) | 0.1 ± 0.05 | 8.3 ± 1.2 | 1.2 ± 0.4# |
| NaV1.6 Current Density (pA/pF) | -85.6 ± 7.3 | -152.4 ± 11.8 | -95.3 ± 8.9# |
Data are presented as mean ± SEM. *p<0.05 compared to Sham + Vehicle group. #p<0.05 compared to CCI + Vehicle group (One-way ANOVA followed by Tukey's post-hoc test).
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes the induction of neuropathic pain using the CCI model in rats and the subsequent assessment of the analgesic effects of this compound.[5][6][7][8][9]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments
-
4-0 chromic gut suture
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Von Frey filaments
Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision at the mid-thigh level of one hind limb to expose the sciatic nerve.
-
Carefully dissect the nerve free from surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
For sham-operated animals, expose the sciatic nerve without performing the ligation.
-
Allow the animals to recover for 7 days before commencing treatment.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal, oral) at the predetermined doses.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Acclimatize the rats to the testing environment by placing them in individual Plexiglas chambers on a wire mesh floor for at least 30 minutes before testing.
-
Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw on the injured side.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Perform behavioral testing at baseline (before surgery) and at various time points after CCI surgery and drug administration (e.g., Days 7, 14, and 21).
-
Protocol 2: In Vitro Electrophysiological Recording of DRG Neurons
This protocol details the isolation and culture of dorsal root ganglion (DRG) neurons and subsequent whole-cell patch-clamp recording to assess the effect of this compound on neuronal excitability.[10][11][12]
Materials:
-
Rats previously subjected to CCI or sham surgery
-
Dissection tools
-
Enzymes for tissue dissociation (e.g., collagenase, dispase)
-
Cell culture medium (e.g., Neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin)
-
Poly-D-lysine and laminin-coated coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
This compound
Procedure:
-
DRG Neuron Isolation and Culture:
-
Euthanize the rat (previously subjected to CCI or sham surgery) according to approved IACUC protocols.
-
Dissect the lumbar (L4-L6) DRGs from the spinal column.
-
Transfer the ganglia to a tube containing a dissociation medium with enzymes and incubate to digest the tissue.
-
Mechanically triturate the ganglia to obtain a single-cell suspension.
-
Plate the dissociated neurons onto coated coverslips and culture them for 24-48 hours.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials and assess neuronal excitability (e.g., rheobase, firing frequency).
-
In voltage-clamp mode, apply appropriate voltage protocols to isolate and record sodium currents, including the NaV1.6-mediated current.
-
After obtaining baseline recordings, perfuse the chamber with a solution containing this compound at the desired concentration and record the changes in electrophysiological properties.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized mechanism of this compound action.
References
- 1. Local knockdown of the NaV1.6 sodium channel reduces pain behaviors, sensory neuron excitability, and sympathetic sprouting in rat models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of sodium channel NaV1.6 blocks mechanical pain and abnormal bursting activity of afferent neurons in inflamed sensory ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upregulation of Nav1.6 Mediated by the p38 MAPK Pathway in the Dorsal Root Ganglia Contributes to Cancer-Induced Bone Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroimmune Mechanisms Underlying Neuropathic Pain: The Potential Role of TNF-α-Necroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Constriction Injury Model [bio-protocol.org]
- 6. criver.com [criver.com]
- 7. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 10. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dorsal root ganglion stimulation of injured sensory neurons in rats rapidly eliminates their spontaneous activity and relieves spontaneous pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XPC-6444 Delivery to Central Nervous System Targets
Introduction
XPC-6444 is a novel peptide-based therapeutic candidate with high specificity for the hypothetical "Neuro-Regenerative Receptor Alpha" (NRR-α), a key component of a signaling pathway implicated in neuronal survival and regeneration. Due to the challenges of delivering peptide-based therapeutics across the blood-brain barrier (BBB), specialized delivery methods are required to achieve therapeutic concentrations of this compound in the central nervous system (CNS). These application notes provide an overview of recommended delivery strategies and detailed protocols for preclinical evaluation in rodent models.
Overview of CNS Delivery Strategies for this compound
Effective delivery of this compound to the CNS is critical for its therapeutic efficacy. The primary obstacle is the blood-brain barrier (BBB), a selective barrier that restricts the passage of most therapeutic agents from the systemic circulation into the brain.[1][2] Several strategies can be employed to overcome this barrier and deliver this compound to its CNS targets. These can be broadly categorized as invasive and non-invasive techniques.[1][3]
Invasive Methods:
-
Intracerebroventricular (ICV) Injection: Direct administration into the cerebral ventricles, bypassing the BBB to achieve widespread distribution in the cerebrospinal fluid (CSF) and brain parenchyma.
-
Intrathecal (IT) Injection: Injection into the subarachnoid space of the spinal cord, primarily for targeting the spinal cord and secondarily the brain.
-
Interstitial Delivery: Direct infusion into the brain parenchyma using systems like osmotic pumps for sustained local delivery.[3]
Non-Invasive and Enhanced Delivery Methods:
-
Receptor-Mediated Transcytosis (RMT): Conjugation of this compound to a ligand that binds to a receptor on the BBB, such as the transferrin receptor (TfR), to facilitate transport across the barrier.[3][4]
-
Nanoparticle-Based Delivery: Encapsulation of this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) that can be functionalized with targeting ligands to facilitate BBB penetration.[2][5] The mechanism of transport is often through endocytosis by the capillary endothelial cells.[3]
-
Transient BBB Disruption: Temporary opening of the BBB using methods like focused ultrasound in combination with microbubbles.
Quantitative Data Summary
The following table summarizes hypothetical comparative data for different delivery methods of this compound in a preclinical rat model.
| Delivery Method | Dose | Brain Concentration (ng/g tissue) at 2h | Bioavailability (%) in CNS | Potential Side Effects |
| Intravenous (IV) - Unmodified | 10 mg/kg | 5 ± 2 | <0.1 | Minimal systemic toxicity |
| Intracerebroventricular (ICV) | 10 µg | 1500 ± 300 | N/A | Potential for seizures, infection |
| Intrathecal (IT) | 20 µg | 50 ± 15 (in brain) | N/A | Spinal cord inflammation |
| IV with TfR-Targeted Nanoparticles | 10 mg/kg | 250 ± 50 | ~2.5 | Potential immunogenicity |
| IV with Focused Ultrasound | 10 mg/kg | 500 ± 100 | ~5 | Localized edema, inflammation |
Experimental Protocols
Protocol for Intracerebroventricular (ICV) Injection in Rats
Objective: To deliver this compound directly into the lateral ventricles of the rat brain.
Materials:
-
This compound sterile solution (e.g., 1 mg/mL in sterile saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, drill, sutures)
-
Antiseptic solution and sterile swabs
Procedure:
-
Anesthetize the rat using an approved protocol and mount it in the stereotaxic frame.
-
Shave and sterilize the scalp. Make a midline incision to expose the skull.
-
Identify bregma. The coordinates for the lateral ventricle are approximately: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm from bregma.
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse 5-10 µL of the this compound solution over 5 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent backflow.
-
Slowly retract the needle and suture the incision.
-
Monitor the animal during recovery.
Protocol for Formulation of this compound in Transferrin-Targeted Liposomes
Objective: To encapsulate this compound in liposomes functionalized with a transferrin receptor (TfR) antibody for enhanced BBB transport.
Materials:
-
This compound
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)
-
DSPE-PEG-NHS
-
Anti-TfR monoclonal antibody (e.g., OX26)
-
Chloroform
-
Hydration buffer (e.g., sterile PBS)
-
Extruder with polycarbonate membranes (100 nm)
-
Dialysis membrane
Procedure:
-
Lipid Film Formation: Dissolve the lipids and DSPE-PEG in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with the this compound solution in hydration buffer by vortexing. This will form multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to multiple extrusion cycles through 100 nm polycarbonate membranes to form small unilamellar vesicles (SUVs).
-
Antibody Conjugation: React the DSPE-PEG-NHS in the liposome formulation with the amino groups of the anti-TfR antibody to create the targeted liposomes.
-
Purification: Remove unencapsulated this compound and unconjugated antibody via dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for size, zeta potential, encapsulation efficiency, and antibody conjugation efficiency.
Visualizations
References
- 1. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug delivery to the CNS and polymeric nanoparticulate carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnological advances for the delivery of CNS therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting XPC-6444 solubility issues in aqueous buffers
Technical Support Center: XPC-6444
Disclaimer: this compound is a hypothetical compound designation used for illustrative purposes. The following troubleshooting guide provides strategies based on established principles for small molecules with low aqueous solubility. These recommendations should be adapted and validated for your specific compound and experimental system.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitated immediately when I diluted it into my aqueous assay buffer. What happened?
A: This is a common phenomenon known as antisolvent precipitation.[1] this compound is likely highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions.[1][2] When the DMSO stock is diluted into the buffer, the solvent environment rapidly shifts from organic to aqueous, causing the compound to "crash out" of solution as it exceeds its solubility limit in the new environment.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The tolerance for DMSO is cell-line dependent. A general guideline is to keep the final concentration below 0.5%, and ideally below 0.1%, to minimize toxicity and off-target effects.[2] However, it is critical to perform a vehicle control experiment with the same final DMSO concentration used for your compound to assess its impact on your specific experimental system.[3] Some short-term toxicity tests have shown that DMSO concentrations up to 10% (v/v) did not affect dose-response curves for certain compounds and bacterial communities.[4][5][6]
Q3: Can changing the pH of my buffer improve the solubility of this compound?
Q4: I observed a precipitate in my DMSO stock solution after it was stored at 4°C. What should I do?
A: Precipitation in a DMSO stock can occur for a few reasons. First, DMSO is hygroscopic and readily absorbs water from the atmosphere, which can decrease the compound's solubility.[1] Ensure your DMSO is anhydrous and vials are tightly sealed. Second, some compounds can precipitate out of concentrated organic stocks at lower temperatures. Before use, allow the vial to warm to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, gentle warming to 37°C or brief sonication can help.[1] Always visually inspect the solution for clarity before making dilutions.
Troubleshooting Guides
Issue 1: Compound Precipitation During Dilution
If you observe turbidity or precipitation when preparing your working solution, consult the following decision tree and table of potential solutions.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes potential strategies to increase the aqueous solubility of this compound.
| Strategy | Description | Key Considerations | Typical Concentration |
| pH Adjustment | Modify the buffer pH to ionize the compound, increasing its interaction with water.[7] | Compound must have ionizable groups. The final pH must be compatible with the biological assay. | pH 2-10 |
| Co-solvents | Add a water-miscible organic solvent to the aqueous buffer to increase the solvent's capacity to dissolve hydrophobic compounds.[11] | Must perform vehicle controls to check for toxicity or assay interference.[3] | Ethanol (1-5%), PEG-400 (5-10%) |
| Surfactants | Agents like Polysorbate 80 (Tween® 80) form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[11][12] | Can interfere with some assays or cell membranes. The concentration should be kept above the critical micelle concentration (CMC). | 0.01% - 0.1% |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, forming inclusion complexes with poorly soluble drugs.[11][12] | Can alter the free concentration of the compound, potentially affecting potency measurements. | 1-10 mM |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound, which is useful for assessing solubility under typical in vitro assay conditions.[13][14]
Workflow Diagram:
Methodology:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[13] Ensure it is fully dissolved.
-
Serial Dilution: In a separate plate or tubes, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).[3]
-
Dilution in Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the wells of a clear 96-well plate.[1]
-
Add Buffer: Add a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This creates a final DMSO concentration of 2%.[1]
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 1-2 hours.[1][15]
-
Measurement: Measure the turbidity of each well using a plate reader by recording the absorbance at a wavelength between 600-650 nm.[1] An increase in absorbance compared to a DMSO-only control well indicates precipitation.[2]
-
Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance.
Protocol 2: Preparing a Working Solution Using Stepwise Dilution
This method helps prevent precipitation by avoiding the rapid solvent shift from 100% DMSO to a fully aqueous environment.[2]
-
Prepare Intermediate Stock: Create an intermediate dilution of your high-concentration DMSO stock in your aqueous buffer. For example, add 10 µL of a 10 mM DMSO stock to 90 µL of buffer to create a 1 mM intermediate stock in 10% DMSO. Vortex gently.
-
Prepare Final Solution: Use this intermediate stock to make your final dilutions in the aqueous buffer. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of buffer to achieve a 10 µM final concentration with a much lower final DMSO concentration (0.1%).
-
Final Check: Visually inspect the final solution for clarity before adding it to your experiment. If the solution is clear, it is ready for use.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pub.geus.dk [pub.geus.dk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. Solubilizer Excipients - Protheragen [protheragen.ai]
- 12. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
Optimizing XPC-6444 dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the dosage of XPC-6444 and minimize its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which in turn blocks downstream signaling cascades responsible for cell proliferation, differentiation, and survival.
Q2: What are the known off-target effects of this compound?
At higher concentrations, this compound has been observed to inhibit the activity of a panel of unrelated kinases, most notably Src-family kinases (SFKs). This off-target activity can lead to unintended biological consequences, including alterations in cell adhesion and motility. Optimizing the dosage is crucial to maintain a therapeutic window that maximizes on-target MEK1/2 inhibition while minimizing these off-target effects.
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve and assessing two key readouts:
-
On-target engagement: Measure the inhibition of ERK1/2 phosphorylation (p-ERK1/2) via Western Blot.
-
Cell viability: Evaluate the effect on cell proliferation or cytotoxicity using an assay like MTS or CellTiter-Glo.
The ideal concentration will show maximal inhibition of p-ERK1/2 with minimal impact on cell viability, unless cytotoxicity is the desired endpoint.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at concentrations that effectively inhibit p-ERK.
-
Possible Cause: The observed cytotoxicity may be due to off-target effects, particularly if the concentration used is in the high nanomolar or low micromolar range.
-
Troubleshooting Steps:
-
Confirm On-Target IC50: Perform a detailed dose-response curve (10-point, 3-fold dilutions starting from 10 µM) and determine the IC50 for p-ERK inhibition in your specific cell line.
-
Assess Off-Target Activity: If available, use a broader kinase inhibitor panel to screen for off-target activity at the effective concentration. Alternatively, measure the activity of known off-targets like Src kinases.
-
Lower the Dose: Titrate the this compound concentration down to the lowest level that still provides significant p-ERK inhibition (e.g., 80-90%). This may reduce off-target-driven cytotoxicity.
-
Time-Course Experiment: Reduce the incubation time. A shorter exposure to this compound may be sufficient to inhibit the pathway without causing widespread cell death.
-
Issue 2: Inconsistent p-ERK inhibition between experiments.
-
Possible Cause: This variability can stem from several factors, including reagent stability, cell passage number, or inconsistencies in experimental timing.
-
Troubleshooting Steps:
-
Reagent Aliquoting: Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure cells are seeded at the same density and are in the logarithmic growth phase at the time of treatment.
-
Consistent Timing: Standardize the duration of serum starvation (if applicable), drug treatment, and time to cell lysis.
-
Loading Controls: Always include a loading control (e.g., total ERK, GAPDH, or β-actin) in your Western Blots to ensure equal protein loading.
-
Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Description |
| MEK1 | 5.2 | Primary On-Target |
| MEK2 | 4.8 | Primary On-Target |
| Src | 450 | Known Off-Target |
| Lck | 620 | Known Off-Target |
| Fyn | 710 | Known Off-Target |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | p-ERK Inhibition IC50 (nM) | Cell Viability GI50 (nM) | Therapeutic Window (GI50 / p-ERK IC50) |
| HT-29 (Colon) | 10 | 150 | 15 |
| A375 (Melanoma) | 8 | 120 | 15 |
| HCT116 (Colon) | 12 | 800 | 66.7 |
| Panc-1 (Pancreatic) | 25 | >1000 | >40 |
Visualizations
Caption: The MAPK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Decision tree for troubleshooting unexpected cytotoxicity with this compound.
Detailed Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Inhibition
-
Cell Seeding: Seed 1.5 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, starve cells in a serum-free medium for 12-24 hours.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and a loading control like total ERK1/2 or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the p-ERK signal to the total ERK or loading control signal.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add this compound in a 10-point, 3-fold serial dilution (e.g., starting from 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
How to address XPC-6444 variability in in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in in vivo experiments involving the NaV1.6 inhibitor, XPC-6444.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and isoform-selective inhibitor of the voltage-gated sodium channel NaV1.6, with an IC50 of 41 nM for human NaV1.6.[1] It also demonstrates potent blocking of NaV1.2 (IC50 = 125 nM) and exhibits high selectivity over NaV1.1 and NaV1.5.[1][2] Its primary application is as an anticonvulsant, and it is noted for being CNS-penetrant.[1]
Q2: What are the recommended formulation and storage protocols for this compound for in vivo use?
A2: this compound has good metabolic stability in human liver microsomes and hepatocytes.[1] For in vivo experiments, two common formulation protocols are provided. The choice of vehicle can be a source of variability and should be carefully considered and controlled for. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Quantitative Data Summary: this compound Properties
| Property | Value | Source |
| Target | NaV1.6 | [1] |
| hNaV1.6 IC50 | 41 nM | [1] |
| hNaV1.2 IC50 | 125 nM | [1] |
| Activity | Anticonvulsant | [1][2] |
| Key Feature | CNS-penetrant | [1] |
Quantitative Data Summary: this compound In Vivo Formulation
| Vehicle Component | Protocol 1 (Aqueous) | Protocol 2 (Oil-based) | Source |
| Stock Solution | 100 µL (20.8 mg/mL in DMSO) | 100 µL (20.8 mg/mL in DMSO) | [1] |
| Vehicle 1 | 400 µL PEG300 | 900 µL Corn oil | [1] |
| Vehicle 2 | 50 µL Tween-80 | - | [1] |
| Vehicle 3 | 450 µL Saline | - | [1] |
| Final Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | [1] |
Troubleshooting Guides
Issue 1: High Variability in Anticonvulsant Efficacy
Q: We are observing significant variability in the anticonvulsant response to this compound across animals in the same treatment group. What are the potential causes and solutions?
A: High variability in efficacy can stem from multiple factors, ranging from animal-specific characteristics to procedural inconsistencies. Here’s a breakdown of potential causes and troubleshooting steps:
-
Animal-Related Factors:
-
Genetic Background: The genetic background of your animal model is crucial.[3] Ensure you are using a consistent and well-characterized strain.
-
Age and Sex: Age and sex can influence drug metabolism and response. Include both sexes in your study design and ensure age is consistent across all groups.[3]
-
Microbiome: The gut microbiome can impact drug metabolism. Standardize housing conditions and diet to minimize variations.
-
-
Procedural Inconsistencies:
-
Dosing Accuracy: Inaccurate dosing is a common source of variability. Ensure proper calibration of equipment and consistent administration technique (e.g., injection site, speed of injection).
-
Timing of Administration: The timing of this compound administration relative to seizure induction can significantly impact outcomes. Maintain a strict and consistent dosing schedule.
-
Animal Handling: Stress from handling can affect seizure thresholds and drug response.[4] Handle all animals consistently and minimize stress.
-
-
Experimental Design:
-
Randomization and Blinding: Implement proper randomization of animals into treatment groups and blind the experimenters to the treatment allocation to reduce bias.[3]
-
Sample Size: An insufficient sample size may not be able to detect a true effect over background biological noise.[5] Perform a power analysis to determine the appropriate number of animals per group.
-
Issue 2: Inconsistent Pharmacokinetic (PK) Profile
Q: Our pharmacokinetic analysis of this compound shows highly variable plasma concentrations between animals. How can we improve the consistency of our PK data?
A: Variability in PK data can obscure the true exposure-response relationship. Consider the following:
-
Formulation and Administration:
-
Vehicle Selection: The choice of vehicle (e.g., aqueous vs. oil-based) can affect absorption rates.[1] Ensure the chosen formulation is homogenous and stable.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral) should be consistent and performed with precision.
-
-
Sampling Technique:
-
Blood Collection Site: The site of blood collection can influence drug concentration. Use a consistent sampling location.
-
Timing of Samples: Strict adherence to the predetermined time points for blood collection is critical for an accurate PK profile.
-
-
Animal-Specific Factors:
-
Fasting State: The fasting state of the animals can affect drug absorption. Standardize the feeding schedule before and during the experiment.
-
Health Status: Ensure all animals are healthy and free of any underlying conditions that could affect drug metabolism or clearance.
-
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Seizure Model
-
Animal Model Selection: Choose an appropriate and validated mouse model for epilepsy or seizures (e.g., a genetic model like SCN8A GOF mice, or a chemically-induced seizure model like pentylenetetrazol (PTZ)-induced seizures).[2]
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Randomization and Blinding: Randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Blind the experimenters to the group assignments.[3]
-
This compound Formulation: Prepare the this compound formulation according to the recommended protocol (see table above). Ensure the formulation is prepared fresh daily.
-
Drug Administration: Administer this compound or vehicle at the predetermined time and route.
-
Seizure Induction (if applicable): If using a chemically-induced seizure model, administer the convulsant agent at a consistent time point following this compound administration.
-
Behavioral Scoring: Video record and score seizure activity using a standardized scoring system (e.g., Racine scale).
-
Data Analysis: Analyze the data using appropriate statistical methods to compare seizure severity and latency between groups.
Protocol 2: Pharmacokinetic Analysis of this compound in Mice
-
Animal Preparation: Use healthy, age-matched mice. Consider cannulation of a blood vessel (e.g., jugular vein) for serial blood sampling to reduce stress.
-
Drug Administration: Administer a single dose of this compound via the desired route.
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Modeling: Use appropriate software to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
Visualizations
References
Technical Support Center: XPC-6444 and Ion Channel Selectivity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of XPC-6444 on ion channels. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a highly potent and isoform-selective inhibitor of the voltage-gated sodium channels (NaV) NaV1.6 and NaV1.2.[1] It demonstrates high selectivity over the NaV1.1 and NaV1.5 isoforms.[1]
Q2: Why is it important to investigate the off-target effects of this compound on other ion channels?
Investigating off-target effects is a critical step in drug discovery and safety pharmacology for several reasons:
-
Predicting Adverse Effects: Unintended interactions with other ion channels can lead to adverse effects. For example, blockage of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to serious cardiac arrhythmias.[2][3]
-
Understanding Mechanism of Action: Off-target activities can contribute to the overall pharmacological profile of a compound, sometimes beneficially, but often leading to a complex mechanism of action that needs to be understood.
-
Ensuring Target Specificity: Assessing a broad panel of ion channels helps to confirm the selectivity of the compound for its intended targets and can guide further optimization of the molecule.[4]
Q3: Has a comprehensive ion channel selectivity panel been published for this compound?
As of the latest available information, a comprehensive ion channel selectivity panel for this compound has not been made publicly available in peer-reviewed literature or public safety reports. Pharmaceutical companies typically conduct these studies as part of their internal safety pharmacology assessments.
Q4: What are the typical ion channels that should be assessed for a CNS-penetrant compound like this compound?
For a CNS-penetrant compound, a broad panel of ion channels is typically assessed to identify potential neurological and cardiovascular side effects. This panel often includes:
-
Voltage-gated potassium channels (KV): Including hERG (KV11.1), KVLQT1/minK (IKs), and others involved in cardiac and neuronal repolarization.[5][6]
-
Voltage-gated calcium channels (CaV): L-type, N-type, and T-type channels that play roles in neurotransmitter release and muscle contraction.
-
Voltage-gated sodium channels (NaV): A full panel to confirm selectivity and assess effects on other isoforms (e.g., cardiac NaV1.5, peripheral NaV1.7).
-
Ligand-gated ion channels: Such as GABA-A receptors, NMDA receptors, and nicotinic acetylcholine receptors, which are important for synaptic transmission.[7]
-
Other channels: Including chloride channels and transient receptor potential (TRP) channels.
Troubleshooting Guide
Q5: We are observing unexpected changes in cellular excitability in our neuronal cultures after applying this compound, which cannot be solely explained by NaV1.6/NaV1.2 inhibition. What could be the cause?
This could be due to an off-target effect on other ion channels that regulate neuronal excitability. Consider the following:
-
Hypothesis: this compound might be modulating potassium channels responsible for setting the resting membrane potential or repolarizing the action potential. Inhibition of a KV channel could lead to prolonged depolarization.
-
Recommended Action: Perform electrophysiological recordings (e.g., patch-clamp) to measure the effects of this compound on key potassium currents in your specific cell type. It is also advisable to consult a broader ion channel screening panel if available, or to commission one from a contract research organization.[8][9]
Q6: Our in vivo studies with this compound are showing cardiovascular effects (e.g., changes in ECG) that were not anticipated based on its known targets. How can we investigate this?
Cardiovascular effects often point towards off-target activity on cardiac ion channels.
-
Hypothesis: The observed effects could be due to modulation of cardiac potassium channels (like hERG), calcium channels, or the cardiac sodium channel isoform (NaV1.5).
-
Recommended Action: The first step is to assess the effect of this compound on the hERG channel, as this is a common cause of drug-induced cardiac arrhythmias.[3] A comprehensive in vitro proarrhythmia assay (CiPA) panel, which includes hERG, NaV1.5, and CaV1.2, would be the standard approach to investigate this.[6][10]
Q7: We are using a fluorescence-based assay to screen for off-target effects and are seeing some "hits" with this compound. How can we confirm these are true off-target interactions?
Fluorescence-based assays are excellent for high-throughput screening but can sometimes produce false positives.
-
Hypothesis: The observed fluorescence change may be due to compound autofluorescence, quenching effects, or other non-specific interactions with the assay components rather than a direct effect on the ion channel.
-
Recommended Action: It is essential to confirm any hits from fluorescence-based assays using a "gold standard" functional assay like manual or automated patch-clamp electrophysiology.[8] This will provide direct evidence of ion channel modulation and allow for a more detailed characterization of the interaction.
Quantitative Data Summary
The following tables summarize the known on-target activity of this compound and provide a hypothetical example of a broader ion channel screening panel for a CNS-penetrant compound.
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| hNaV1.6 | 41 | Electrophysiology | [1] |
| hNaV1.2 | 125 | Electrophysiology | [1] |
| hNaV1.1 | >10,000 | Electrophysiology | [1] |
| hNaV1.5 | >10,000 | Electrophysiology | [1] |
Table 2: Hypothetical Ion Channel Selectivity Panel for an Investigational Compound
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Ion Channel | Gene | % Inhibition at 10 µM | IC50 (µM) |
| Potassium Channels | |||
| hERG | KCNH2 | < 5% | > 30 |
| KCNQ1/minK | KCNQ1/KCNE1 | < 10% | > 30 |
| Kir2.1 | KCNJ2 | < 5% | > 30 |
| Calcium Channels | |||
| CaV1.2 | CACNA1C | < 15% | > 30 |
| CaV2.2 | CACNA1B | 25% | 15 |
| Chloride Channels | |||
| CFTR | CFTR | < 5% | > 30 |
Experimental Protocols
Manual Patch-Clamp Electrophysiology for Assessing Ion Channel Activity
This protocol describes the whole-cell patch-clamp technique, a gold-standard method for characterizing the effects of a compound on ion channels expressed in a heterologous system (e.g., HEK293 cells) or in native cells.
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller and microforge
-
Micromanipulator
-
Inverted microscope with high-magnification optics
-
Patch-clamp amplifier and digitizer
-
Data acquisition software
-
Perfusion system
-
Extracellular (bath) solution and intracellular (pipette) solution with appropriate ionic compositions for the channel of interest.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution. Fire-polish the tip of the pipette using a microforge to ensure a smooth surface for sealing.
-
Cell Preparation: Plate cells expressing the ion channel of interest onto glass coverslips. Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Positioning: Fill the micropipette with the appropriate intracellular solution and mount it on the micromanipulator. Under visual guidance, lower the pipette towards a target cell.
-
Gigaohm Seal Formation: Apply slight positive pressure to the pipette as it approaches the cell to keep the tip clean. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "gigaohm" seal (resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, where the pipette solution is continuous with the cell cytoplasm.
-
Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential where the channels of interest are closed. Apply a series of voltage steps (a "voltage protocol") to elicit ionic currents through the channels.
-
Compound Application: Once a stable baseline recording is established, apply this compound at various concentrations to the cell via the perfusion system.
-
Data Analysis: Measure the amplitude and kinetics of the ionic currents before and after compound application. Plot a concentration-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for assessing off-target ion channel effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting ion channels with ultra-large library screening for hit discovery [frontiersin.org]
- 3. Ion Channel Selectivity Profiling Panels - Overview - ICE Bioscience [en.ice-biosci.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. criver.com [criver.com]
- 6. Cardiac voltage-gated ion channels in safety pharmacology: Review of the landscape leading to the CiPA initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 8. criver.com [criver.com]
- 9. youtube.com [youtube.com]
- 10. aurorabiomed.com [aurorabiomed.com]
Technical Support Center: Mitigating XPC-6444 Cytotoxicity in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing potential cytotoxicity induced by XPC-6444 in primary neuron cultures. While this compound is a potent NaV1.6 inhibitor with anticonvulsant properties, high concentrations or specific experimental conditions may lead to unexpected neurotoxicity.[1][2] This guide offers strategies to identify, troubleshoot, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to primary neuron cultures?
A1: this compound is designed as a selective sodium channel inhibitor.[1][2] While its primary mechanism is not cytotoxic, prolonged exposure or high concentrations can disrupt ion homeostasis, leading to secondary effects like oxidative stress and apoptosis, which are common mechanisms of drug-induced neuronal injury. The degree of cytotoxicity can depend on the neuron type, culture density, and experimental duration.
Q2: What is the likely mechanism of this compound-induced cytotoxicity?
A2: Based on general principles of neuropharmacology, potential cytotoxicity from a potent ion channel modulator like this compound could be multifactorial. A likely pathway involves the disruption of cellular homeostasis, leading to increased intracellular stress. This can trigger an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction. This, in turn, can initiate the intrinsic apoptotic cascade, characterized by the activation of Bcl-2 family proteins and executioner caspases, such as Caspase-3.[3][4][5]
Q3: What are the initial steps to mitigate observed cytotoxicity?
A3: The first step is to confirm that the cytotoxicity is dose-dependent by performing a concentration-response curve. If toxicity is observed, consider reducing the concentration of this compound or the duration of exposure. Co-treatment with antioxidants like N-acetylcysteine (NAC) or Trolox can also be an effective strategy to counteract oxidative stress-mediated cell death.[6][7][8][9]
Q4: How can I distinguish between apoptosis and necrosis in my cultures?
A4: Apoptosis is a programmed cell death characterized by specific molecular events like Caspase-3 activation and DNA fragmentation, which can be measured by specific assays.[10][11][12] Necrosis is typically a result of acute injury and involves cell swelling and lysis, leading to the release of cytoplasmic contents like lactate dehydrogenase (LDH) into the medium. Commercially available kits can measure markers for both processes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death at all tested concentrations of this compound. | 1. Incorrect Drug Concentration: Calculation or dilution error. 2. Poor Initial Culture Health: Suboptimal neuron isolation, plating, or maintenance.[13][14] 3. Contamination: Bacterial or fungal contamination introducing toxicity. | 1. Verify Concentration: Recalculate and prepare fresh dilutions of this compound from a new stock. 2. Optimize Culture Conditions: Review your neuron isolation and culture protocols. Ensure proper coating of culture vessels (e.g., with Poly-D-Lysine) and use appropriate media (e.g., Neurobasal with B27 supplement).[13][15] 3. Check for Contamination: Visually inspect cultures under a microscope for signs of contamination. Use fresh, sterile reagents. |
| Neuronal clumping or aggregation after this compound treatment. | 1. Suboptimal Substrate Coating: Poor neuronal attachment leading to aggregation.[13] 2. High Seeding Density: Overly dense cultures are prone to clumping. 3. Toxicity-Induced Clumping: Dying cells can release DNA and other sticky material, causing cells to aggregate. | 1. Optimize Coating: Ensure uniform and adequate coating of culture surfaces. Consider switching from Poly-L-lysine to the more degradation-resistant Poly-D-lysine.[13] 2. Adjust Seeding Density: Perform a titration to find the optimal seeding density for your specific neuron type. 3. Reduce Cytotoxicity: Implement mitigation strategies, such as lowering the this compound concentration or co-administering neuroprotective agents like NAC or Trolox. |
| Inconsistent results between experiments. | 1. Variability in Primary Neuron Preparations: Inherent biological differences between dissections. 2. Inconsistent Treatment: Variations in incubation time or drug addition. 3. Edge Effects in Multi-Well Plates: Evaporation from outer wells alters media and drug concentrations.[14] | 1. Standardize Protocols: Use a consistent, detailed protocol for neuron isolation and culture.[15] Pool neurons from multiple embryos if possible to average out variability. 2. Ensure Consistent Treatment: Use a timer for all incubations and add this compound consistently across all wells. 3. Minimize Edge Effects: Do not use the outer wells of the plate for critical experiments. Fill them with sterile PBS or media to maintain humidity.[14] |
| No effect of neuroprotective agents (NAC, Trolox). | 1. Mechanism of Toxicity is Not Oxidative Stress: this compound might be inducing cytotoxicity through a different, non-oxidative pathway. 2. Incorrect Concentration of Agent: The concentration of NAC or Trolox may be too low to be effective. 3. Timing of Addition: The neuroprotective agent may need to be added prior to or simultaneously with this compound. | 1. Investigate Other Pathways: Explore other potential mechanisms, such as excitotoxicity or direct mitochondrial damage. 2. Optimize Concentration: Perform a dose-response experiment for the neuroprotective agent in the presence of this compound. 3. Vary Treatment Timing: Test pre-treatment, co-treatment, and post-treatment with the neuroprotective agent. |
Illustrative Data: Mitigating this compound Cytotoxicity
The following table presents hypothetical data from an experiment assessing the neuroprotective effects of N-acetylcysteine (NAC) and Trolox on primary cortical neurons treated with this compound for 24 hours. Viability was measured using an MTT assay.
| Treatment Group | Concentration | Neuronal Viability (% of Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 100% ± 4.5% | 1.0 ± 0.2 |
| This compound | 10 µM | 85% ± 5.1% | 1.8 ± 0.3 |
| This compound | 30 µM | 52% ± 6.2% | 4.5 ± 0.6 |
| This compound | 100 µM | 21% ± 4.8% | 8.2 ± 1.1 |
| This compound + NAC | 30 µM + 1 mM | 88% ± 5.5% | 1.5 ± 0.4 |
| This compound + Trolox | 30 µM + 100 µM | 81% ± 6.0% | 2.1 ± 0.5 |
Note: Data are presented as mean ± SEM and are for illustrative purposes only.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for this compound Cytotoxicity
This diagram illustrates a potential mechanism by which high concentrations of this compound could induce apoptosis in primary neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis, Bcl-2 family proteins and caspases: the ABCs of seizure-damage and epileptogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Caspase 3 activation is essential for neuroprotection in preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dendrotek.ca [dendrotek.ca]
- 14. biocompare.com [biocompare.com]
- 15. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of XPC-6444 in long-term experiments
Technical Support Center: XPC-6444
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of the novel KASP-pathway inhibitor, this compound, in long-term experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound stock solutions?
A1: For optimal stability, this compound should be dissolved in anhydrous, deoxygenated DMSO at a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes in amber glass vials, purge with argon or nitrogen gas before sealing, and store at -80°C. Avoid repeated freeze-thaw cycles, as this has been shown to accelerate degradation.
Q2: My this compound solution has turned a faint yellow color. Is it still usable?
A2: A yellowish tint indicates potential oxidation of the compound, which may lead to reduced potency. We strongly recommend quantifying the concentration of the active compound using an appropriate analytical method, such as HPLC-MS, before use. For sensitive long-term experiments, it is advisable to discard the discolored solution and prepare a fresh stock from solid material.
Q3: Can I pre-mix this compound in my cell culture medium for a multi-day experiment?
A3: It is not recommended to pre-mix this compound in aqueous culture media for extended periods. This compound is susceptible to hydrolysis, especially at the typical cell culture pH of 7.4. This leads to a significant loss of potency over 24-48 hours. For multi-day experiments, we advise adding freshly diluted this compound to the culture medium daily.
Q4: What are the primary degradation products of this compound?
A4: The two primary degradation products are this compound-OH (an oxidative metabolite) and this compound-H (a hydrolyzed, inactive form). Both products exhibit significantly reduced or no inhibitory activity on the KASP signaling pathway.
Caption: Primary degradation pathways for the this compound compound.
Troubleshooting Guide
Problem: I am observing a progressive loss of this compound's inhibitory effect in my 72-hour cell culture assay.
This is a common issue related to compound instability in aqueous environments. Follow this guide to diagnose and resolve the problem.
Step 1: Verify Stock Solution Integrity
-
Question: Has your DMSO stock solution been subjected to more than three freeze-thaw cycles or stored at -20°C instead of -80°C?
-
Action: If yes, prepare a fresh stock solution from solid this compound.
-
Verification: Use the protocol below (Protocol 1: HPLC-MS Analysis of this compound Purity) to confirm the purity of your new stock solution is >99%.
Step 2: Assess Stability in Culture Medium
-
Question: Are you adding the compound to the medium at the beginning of the 72-hour experiment?
-
Action: The compound degrades in aqueous media. Perform a time-course stability study by incubating this compound in your specific cell culture medium at 37°C and measuring its concentration at 0, 8, 24, 48, and 72 hours.
-
Expected Result: You will likely observe a significant decrease in the concentration of the parent compound over time (see Table 1).
Step 3: Implement a Revised Dosing Strategy
-
Question: Based on the stability data, how can the experimental protocol be improved?
-
Solution: Instead of a single dose at the beginning, replace the culture medium with freshly prepared medium containing this compound every 24 hours. This ensures a more consistent and effective concentration of the active compound throughout the experiment.
Caption: Troubleshooting workflow for loss of this compound activity.
Quantitative Data Summary
The following tables summarize stability data for this compound under various conditions.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C, 5% CO₂
| Time Point (Hours) | % Remaining Parent Compound (Mean ± SD) |
|---|---|
| 0 | 100% |
| 8 | 85.2% ± 3.1% |
| 24 | 51.6% ± 4.5% |
| 48 | 22.1% ± 3.9% |
| 72 | <5% |
Table 2: Effect of Storage Conditions on 10 mM DMSO Stock Solution after 4 Weeks
| Storage Temperature | Freeze-Thaw Cycles | % Remaining Parent Compound (Mean ± SD) |
|---|---|---|
| -80°C | 1 | 99.5% ± 0.4% |
| -80°C | 5 | 92.1% ± 1.8% |
| -20°C | 1 | 94.3% ± 2.2% |
| -20°C | 5 | 81.5% ± 3.7% |
| 4°C | N/A (Constant) | 65.8% ± 5.1% |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of this compound Purity and Concentration
This protocol is for quantifying the amount of intact this compound in a sample.
1. Materials:
-
This compound sample (DMSO stock or medium extract)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Mobile Phase B)
-
Water with 0.1% Formic Acid (Mobile Phase A)
-
C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
HPLC-MS system
2. Sample Preparation:
-
DMSO Stock: Dilute 10 µL of stock solution in 990 µL of 50:50 ACN:Water.
-
Culture Medium: To 500 µL of medium, add 500 µL of ice-cold ACN to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for analysis.
3. HPLC Method:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
4. MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis: Use Selected Ion Monitoring (SIM) for the m/z of this compound and its degradation products (this compound-OH, this compound-H).
-
Quantification: Calculate the peak area for the parent compound and compare it to a standard curve generated from a freshly prepared, high-purity reference standard.
Caption: Experimental workflow for HPLC-MS analysis of this compound.
Interpreting unexpected results in XPC-6444 electrophysiology studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during electrophysiology studies with XPC-6444.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent and isoform-selective voltage-gated sodium (NaV) channel inhibitor.[1][2] Its primary target is the NaV1.6 channel, with a reported IC50 of 41 nM for the human channel.[1] It also exhibits potent blocking activity against NaV1.2 (IC50 = 125 nM).[1] This selectivity, particularly its high selectivity over NaV1.1 and NaV1.5, is a key feature of the compound.[2] Due to its mechanism, this compound shows anticonvulsant activity.[1][2]
Q2: How should I prepare this compound for in vitro electrophysiology experiments?
For in vitro experiments, it is crucial to ensure proper solubilization of this compound to achieve the desired concentration and avoid precipitation. A common method involves creating a concentrated stock solution in a solvent like DMSO.[1] This stock can then be diluted to the final working concentration in the external recording solution.
Example Stock Solution Protocol: [1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
Important Considerations:
-
Always filter the final working solution using a 0.2 µm filter to remove any potential precipitates that could clog perfusion lines or patch pipettes.
-
Prepare fresh solutions daily to ensure compound stability. If short-term storage is necessary, aliquots of the stock solution can be stored at -20°C for up to a month or -80°C for up to six months.[1]
Q3: What are the known IC50 values for this compound on different NaV channels?
The inhibitory concentrations of this compound vary across different sodium channel isoforms. This selectivity is a critical aspect of its pharmacological profile.
| Channel Subtype | IC50 (nM) |
| hNaV1.6 | 41[1] |
| hNaV1.2 | 125[1] |
| hNaV1.1 | High Selectivity (Specific IC50 not provided)[1][2] |
| hNaV1.5 | High Selectivity (Specific IC50 not provided)[1][2] |
Troubleshooting Unexpected Results
Issue 1: Greater-than-expected reduction in neuronal firing or complete silencing of action potentials.
Question: I applied this compound at a concentration expected to selectively block NaV1.6, but I'm observing a much stronger inhibition of neuronal activity than anticipated. Why might this be happening?
Answer: This could be due to several factors related to the compound's mechanism and the experimental system.
-
Off-Target Effects on NaV1.2: While this compound is most potent at NaV1.6, it also blocks NaV1.2 at slightly higher concentrations.[1] In neuronal preparations where both subtypes are expressed and contribute to excitability, the combined inhibition could lead to a more profound effect than predicted from the NaV1.6 IC50 alone.
-
Use-Dependent Block: The inhibitory effect of some channel blockers can be enhanced by repetitive stimulation (use-dependency). If your protocol involves high-frequency firing, the blocking effect of this compound might be more pronounced.
-
Compound Concentration Accuracy: Inaccurate serial dilutions or errors in calculating the final concentration can lead to the application of a higher-than-intended dose.
Troubleshooting Workflow:
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to effectively control for the effects of XPC-6444 on NaV1.2 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent voltage-gated sodium (NaV) channel inhibitor. It is highly selective for the NaV1.6 isoform but also exhibits significant activity against NaV1.2. This dual activity necessitates careful experimental design to isolate its effects on NaV1.2.
Q2: How does this compound inhibit NaV channels?
A2: this compound is a state-dependent inhibitor, meaning its binding affinity is highest when the channel is in the inactivated state.[1][2] This mechanism involves the stabilization of the inactivated state, which reduces the number of channels available to open and conduct sodium ions, thereby decreasing neuronal excitability.[1][2]
Q3: Why is it important to control for this compound's effects on NaV1.6 when studying NaV1.2?
A3: Since this compound potently inhibits both NaV1.6 and NaV1.2, any observed physiological or cellular effect could be a result of its action on NaV1.6, NaV1.2, or a combination of both. To specifically attribute an effect to NaV1.2 inhibition by this compound, it is crucial to employ control experiments that can distinguish between the activities at these two channels.
Troubleshooting Guides
Problem 1: Difficulty in distinguishing between NaV1.2 and NaV1.6 inhibition.
-
Solution: A multi-pronged approach is recommended to dissect the specific contributions of NaV1.2 and NaV1.6 inhibition by this compound.
-
Pharmacological Controls: Utilize a panel of selective inhibitors.
-
XPC-7724: A highly selective NaV1.6 inhibitor.[2][3] Use this compound to establish the effects of selective NaV1.6 block in your experimental system.
-
XPC-5462: A potent dual inhibitor of NaV1.6 and NaV1.2.[2][3][4] Comparing the effects of this compound and XPC-5462 can provide insights into the relative contributions of inhibiting both channels.
-
-
Genetic Controls:
-
Knockout Cell Lines: Employ cell lines (e.g., HEK293) with a knockout of the SCN8A gene (encoding NaV1.6) that are engineered to express NaV1.2. This allows for the direct assessment of this compound's effects solely on NaV1.2.
-
Animal Models: Utilize transgenic animal models where the Scn8a gene is knocked out or rendered insensitive to the inhibitor to study the effects of this compound specifically on NaV1.2 in a more complex biological context.
-
-
Problem 2: Inconsistent results in electrophysiology experiments.
-
Solution: Inconsistencies in patch-clamp recordings can arise from several factors.
-
Cell Health: Ensure cells are healthy and not passaged too many times. Use cells at 70-80% confluency for recordings.
-
Seal Quality: A stable giga-ohm seal is critical for high-quality recordings. If you are having trouble forming a stable seal, ensure your pipette solution is properly filtered and that there are no vibrations affecting your setup.
-
Voltage Control: For rapidly activating channels like NaV1.2, poor voltage clamp can distort the recorded currents. Use low-resistance pipettes (2-4 MΩ) and compensate for series resistance (70-80%). If currents are very large, reducing the external sodium concentration can help improve clamp quality.
-
Use-Dependent Effects: For state-dependent inhibitors like this compound, the frequency and voltage of stimulation are critical. Ensure your voltage protocols are consistent between experiments.
-
Problem 3: Observing minimal effect of this compound at resting membrane potential.
-
Solution: This is expected for a state-dependent inhibitor.
-
Voltage Protocol: this compound has a much higher affinity for the inactivated state of NaV1.2. To observe a significant effect, you must use a voltage protocol that drives the channels into the inactivated state. This typically involves holding the cell at a more depolarized potential or using a train of depolarizing pulses to induce use-dependent block.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound and related compounds on various human NaV channel isoforms.
| Compound | hNaV1.1 (IC50) | hNaV1.2 (IC50) | hNaV1.5 (IC50) | hNaV1.6 (IC50) |
| This compound | >10,000 nM | 125 nM[1] | >10,000 nM | 41 nM[1] |
| XPC-7724 | >10,000 nM | >10,000 nM | >10,000 nM | 78 nM[2][3][5] |
| XPC-5462 | >1,000 nM | 10.9 nM[2][3][4] | >1,000 nM | 10.3 nM[2][3][4] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of NaV1.2 Currents in HEK293 Cells
This protocol is designed to measure the effect of this compound on NaV1.2 channels heterologously expressed in HEK293 cells.
1. Cell Culture and Preparation:
- Culture HEK293 cells stably expressing human NaV1.2 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Maintain cells at 37°C in a 5% CO2 incubator.
- For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
- Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Approach a cell with the pipette while applying positive pressure.
- Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
- Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
- Compensate for pipette and whole-cell capacitance. Compensate for at least 70-80% of the series resistance.
4. Voltage Protocols:
- To measure tonic block:
- Hold the cell at -120 mV.
- Apply a 20 ms depolarizing step to 0 mV every 10 seconds to elicit NaV1.2 currents.
- Establish a stable baseline current, then perfuse with this compound and record the inhibition of the peak current.
- To measure use-dependent block:
- Hold the cell at -120 mV.
- Apply a train of 50 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.
- Record the peak current for each pulse to observe the progressive block during the train.
Protocol 2: Experimental Workflow to Differentiate NaV1.2 and NaV1.6 Inhibition
This workflow outlines a strategy to isolate the effects of this compound on NaV1.2.
-
Characterize Baseline Effects: In your experimental system (e.g., neuronal culture or brain slice), establish the baseline effect of this compound on the parameter of interest (e.g., action potential firing, synaptic transmission).
-
Apply Selective NaV1.6 Inhibitor: In a separate experiment, apply the selective NaV1.6 inhibitor XPC-7724 at a concentration that maximally inhibits NaV1.6 (e.g., 500 nM). Observe the effect on the same parameter. This will reveal the contribution of NaV1.6 inhibition to the overall effect.
-
Co-application or Sequential Application:
-
Co-application: Co-apply XPC-7724 (to block NaV1.6) and this compound. The remaining effect can be attributed to the inhibition of NaV1.2 by this compound.
-
Sequential Application: First, apply XPC-7724 to saturate the NaV1.6-mediated effect. Then, in the continued presence of XPC-7724, apply this compound. Any additional change in the measured parameter can be attributed to the action of this compound on NaV1.2.
-
-
Genetic Confirmation (if available): Repeat the key experiments in a NaV1.6 knockout or insensitive model. In this system, any effect of this compound can be directly attributed to its interaction with NaV1.2.
Visualizations
Caption: Workflow to dissect NaV1.2 vs. NaV1.6 effects.
Caption: Simplified NaV1.2 signaling and modulation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The contribution of NaV1.6 to the efficacy of voltage-gated sodium channel inhibitors in wild type and NaV1.6 gain-of-function (GOF) mouse seizure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and behavioral effects of altered NaV1.2 sodium channel ion permeability in Scn2aK1422E mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Best practices for storing and handling XPC-6444
This technical support center provides essential information for researchers, scientists, and drug development professionals working with XPC-6444. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful handling and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of the tyrosine kinase receptor RTK-A. By binding to the ATP-binding pocket of the RTK-A kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells overexpressing RTK-A.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in several organic solvents. For in vitro experiments, we recommend using dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Please refer to the data tables below for detailed solubility information.
Q3: How should I store this compound powder and stock solutions?
A3: The lyophilized powder of this compound should be stored at -20°C for long-term storage. Under these conditions, the compound is stable for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles. For detailed stability data, please see the tables below.
Q4: Is this compound sensitive to light or air?
A4: this compound is moderately sensitive to light. We recommend storing the compound in an amber vial or a container protected from light. The compound is stable in the presence of air under recommended storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | 1. Degradation of this compound in solution. 2. Cell line variability or passage number. 3. Inaccurate serial dilutions. | 1. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and low passage number range. Regularly perform cell line authentication. 3. Calibrate pipettes and ensure thorough mixing during dilution. |
| Low compound activity in vivo | 1. Poor bioavailability. 2. Incorrect dosage or administration route. 3. Rapid metabolism of the compound. | 1. Optimize the vehicle formulation for improved solubility and absorption. 2. Perform a dose-response study to determine the optimal dose. 3. Consider co-administration with a metabolic inhibitor if appropriate for the study. |
| Precipitation of this compound in aqueous buffer | 1. Exceeding the solubility limit in the final assay buffer. 2. The pH of the buffer is not optimal. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, typically below 1%. 2. Check the pH of your buffer and adjust if necessary. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| DMSO | 50 | 100 |
| Ethanol | 10 | 20 |
| PBS (pH 7.4) | < 0.1 | < 0.2 |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Stability (Time to 90% Purity) |
| -80°C | 6 months |
| -20°C | 3 months |
| 4°C | 1 week |
| Room Temperature | 24 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Based on the molecular weight of this compound (500 g/mol ), weigh out 5 mg of the powder.
-
Add 1 mL of high-purity DMSO to the powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Kinase Assay for RTK-A Inhibition
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Serially dilute the this compound stock solution in the reaction buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted this compound solution, 10 µL of recombinant RTK-A enzyme (20 ng), and 10 µL of a peptide substrate (1 µM).
-
Initiate the kinase reaction by adding 25 µL of 10 µM ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by adding 50 µL of a stop solution containing EDTA.
-
Quantify the phosphorylated substrate using a suitable detection method, such as a luminescence-based assay.
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Figure 1. Simplified Signaling Pathway of RTK-A and Inhibition by this compound.
Figure 2. General Workflow for an In Vitro Kinase Assay.
Validation & Comparative
Comparative Efficacy of XPC-6444 and Phenytoin in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of the novel sodium channel inhibitor XPC-6444 and the established anti-seizure medication phenytoin. Due to the absence of direct head-to-head studies, this comparison is based on data from separate experiments conducted in different seizure models. The information herein is intended to offer a scientific overview for research and drug development purposes.
Executive Summary
This compound is a potent and selective inhibitor of the NaV1.6 sodium channel, a key player in neuronal excitability. Preclinical data indicates its efficacy in a genetically-defined seizure model. Phenytoin, a long-standing anti-seizure drug, acts as a non-selective voltage-gated sodium channel blocker. Its efficacy is well-documented in various conventional seizure models, such as the Maximal Electroshock (MES) test. This guide will present the available efficacy data for both compounds, detail their mechanisms of action, and provide the experimental protocols for the seizure models discussed.
Mechanism of Action
This compound: This compound is a highly potent inhibitor of the NaV1.6 sodium channel isoform. It also shows potent blocking activity at NaV1.2 channels. The selective inhibition of NaV1.6 is anticipated to provide a more targeted and potentially better-tolerated treatment for certain types of epilepsy.
Phenytoin: Phenytoin is a non-selective blocker of voltage-gated sodium channels. It stabilizes the inactive state of these channels, which limits the repetitive firing of neurons that underlies seizure activity.[1][2][3] Its efficacy against generalized tonic-clonic and focal seizures is well-established.[4][5]
Comparative Efficacy Data
Direct comparative efficacy data for this compound and phenytoin from the same seizure model is not currently available in the public domain. The following tables summarize the available data for each compound in the models in which they have been evaluated.
Table 1: Efficacy of this compound in a Genetically-Defined Seizure Model
| Compound | Seizure Model | Animal | Efficacy Endpoint | Outcome |
| This compound | SCN8A Gain-of-Function (GOF) Mouse Model | Mice | Seizure Activity | Demonstrated excellent anticonvulsant activity and reduced seizure activity in a dose-dependent manner. |
Note: Quantitative data such as ED50 values for this compound in this model are not publicly available.
Table 2: Efficacy of Phenytoin in the Maximal Electroshock (MES) Seizure Model
| Compound | Seizure Model | Animal | Administration Route | ED50 (mg/kg) | Source |
| Phenytoin | Maximal Electroshock (MES) | Mice | Intraperitoneal (i.p.) | 9.81 | [6] |
ED50 (Median Effective Dose) is the dose at which 50% of the animals are protected from the seizure endpoint.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The Maximal Electroshock (MES) test is a widely used preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[3][4][7]
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Apparatus:
-
An electroconvulsive stimulator.
-
Corneal or auricular electrodes.
Procedure:
-
Animal Preparation: Adult mice or rats are used for the assay.
-
Drug Administration: The test compound (e.g., phenytoin) or vehicle is administered via a specific route (e.g., intraperitoneal, oral) at predetermined times before the seizure induction.
-
Anesthesia and Electrode Placement: A local anesthetic is applied to the corneas to minimize discomfort. The electrodes are then placed on the corneas.
-
Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered the endpoint for protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods like probit analysis.[8]
SCN8A Gain-of-Function (GOF) Mouse Model
This is a genetically-defined model of epilepsy that recapitulates the features of SCN8A-related epileptic encephalopathy, a severe seizure disorder caused by gain-of-function mutations in the gene encoding the NaV1.6 sodium channel.[1][2]
Model Description:
-
Genetic Modification: These mice carry a specific gain-of-function mutation in the Scn8a gene (e.g., N1768D), which mirrors a mutation found in patients.[1]
-
Phenotype: The mice exhibit spontaneous recurrent seizures, often leading to premature death, which models the human condition.[1][2]
Experimental Protocol for Efficacy Testing:
-
Animal Selection: Mice heterozygous for the Scn8a mutation are used.
-
Baseline Seizure Monitoring: Seizure frequency and severity are monitored in the animals before drug administration to establish a baseline. This is often done through video-EEG monitoring.
-
Drug Administration: The test compound (e.g., this compound) is administered to the mice, typically through oral gavage or injection. A range of doses is usually tested.
-
Post-treatment Seizure Monitoring: Seizure activity is monitored continuously after drug administration and compared to the baseline levels.
-
Efficacy Assessment: The efficacy of the compound is determined by the degree of reduction in seizure frequency and/or severity. A dose-response relationship is typically established.
Visualizations
References
- 1. TALE of an SCN8A-Associated Epileptic Encephalopathy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCN8A encephalopathy: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Convulsive seizures and SUDEP in a mouse model of SCN8A epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: XPC-6444 and Carbamazepine for the Control of Hyperexcitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal hyperexcitability is a hallmark of several neurological disorders, most notably epilepsy. The control of this hyperexcitability is a primary therapeutic goal. For decades, broad-spectrum anticonvulsants like carbamazepine have been a cornerstone of treatment. However, the landscape of antiepileptic drug discovery is evolving towards more targeted approaches. This guide provides a detailed comparison of the novel, selective voltage-gated sodium channel (NaV) inhibitor, XPC-6444, and the established non-selective sodium channel blocker, carbamazepine, in the context of controlling neuronal hyperexcitability.
Mechanism of Action: A Shift from Broad to Targeted Inhibition
The primary mechanism for both this compound and carbamazepine involves the modulation of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials. However, their approaches to this modulation differ significantly, representing a shift from non-selective to isoform-selective inhibition.
This compound: A Selective NaV1.6 Inhibitor
This compound is a highly potent and isoform-selective inhibitor of the NaV1.6 sodium channel, with an IC50 of 41 nM for the human channel[1]. It also exhibits potent blockade of the NaV1.2 channel (IC50 = 125 nM)[1]. Crucially, this compound demonstrates high selectivity over other sodium channel isoforms, such as NaV1.1 and NaV1.5[1]. The NaV1.6 and NaV1.2 channels are predominantly expressed in excitatory neurons. By selectively targeting these channels, this compound is hypothesized to reduce neuronal hyperexcitability with potentially fewer off-target effects compared to non-selective agents. Sparing NaV1.1, which is primarily expressed in inhibitory interneurons, may help maintain the brain's natural inhibitory tone, a critical factor in preventing seizures.
Carbamazepine: A Non-Selective Sodium Channel Blocker
Carbamazepine controls hyperexcitability by stabilizing the inactivated state of voltage-gated sodium channels[2][3]. This action is not specific to any particular sodium channel isoform, meaning it affects a broad range of NaV channels throughout the central and peripheral nervous systems. By binding preferentially to the inactivated state of the channel, carbamazepine inhibits repetitive neuronal firing, a key feature of seizure activity[2][3]. While effective, this non-selective action can contribute to a narrower therapeutic window and a broader range of side effects.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the differential mechanisms of this compound and carbamazepine at the neuronal membrane.
Quantitative Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the available quantitative data comparing the performance of this compound (and related selective inhibitors) with carbamazepine.
Table 1: In Vitro Sodium Channel Selectivity
| Compound | NaV1.6 IC50 (nM) | NaV1.2 IC50 (nM) | NaV1.1 IC50 (nM) | NaV1.5 IC50 (nM) | Selectivity (NaV1.1/NaV1.6) |
| This compound | 41[1] | 125[1] | >10,000 | >10,000 | >240-fold |
| Carbamazepine | ~10,000-30,000 | ~10,000-30,000 | ~10,000-30,000 | ~10,000-30,000 | Non-selective |
Note: Data for carbamazepine is estimated based on its known non-selective profile and micromolar potency.
Table 2: In Vivo Anticonvulsant Efficacy in the Maximal Electroshock Seizure (MES) Model (Mice)
| Compound | ED50 (mg/kg, i.p.) | Therapeutic Index (TD50/ED50) |
| XPC-7224 (Selective NaV1.6 Inhibitor) | ~10 | Not Reported |
| XPC-5462 (Dual NaV1.6/1.2 Inhibitor) | ~3 | Not Reported |
| Carbamazepine | 9.67[4] | ~7 |
Note: Data for XPC-7224 and XPC-5462 are from compounds in the same class as this compound and are presented as a proxy for its potential in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
1. In Vitro Electrophysiology: Automated Patch Clamp for Sodium Channel Isoform Selectivity
This protocol is used to determine the potency and selectivity of compounds against different sodium channel isoforms.
Key Parameters:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV channel of interest (e.g., NaV1.1, NaV1.2, NaV1.6).
-
Recording Solution (Extracellular): Contains physiological concentrations of ions, including Na+, K+, Ca2+, and Mg2+, buffered to a physiological pH.
-
Recording Solution (Intracellular): Contains a high concentration of K+ or Cs+ to maintain the resting membrane potential and is also buffered.
-
Voltage Protocol: Cells are held at a negative holding potential (e.g., -100 mV) and then depolarized to a potential that elicits a maximal sodium current (e.g., -10 mV).
-
Data Analysis: The concentration-response curve for the inhibition of the sodium current is fitted to a logistical equation to determine the IC50 value.
2. In Vivo Anticonvulsant Efficacy: Maximal Electroshock Seizure (MES) Model
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Key Parameters:
-
Animals: Typically male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).
-
Drug Administration: Intraperitoneal (i.p.) or oral (p.o.) administration of the test compound at various doses.
-
Electrical Stimulus: An alternating current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 is calculated using probit analysis.
Conclusion
This compound represents a significant advancement in the targeted therapy of neuronal hyperexcitability. Its high potency and selectivity for NaV1.6 and NaV1.2 channels, which are predominantly expressed in excitatory neurons, offer the potential for a more favorable therapeutic window compared to the non-selective sodium channel blocker, carbamazepine. The in vivo data from closely related compounds suggest that this selective approach can translate into potent anticonvulsant activity. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound versus carbamazepine. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in the field of epilepsy and drug development.
References
A new class of aryl sulfonamide-based voltage-gated sodium (NaV) channel inhibitors, exemplified by compounds from Xenon Pharmaceuticals (XPC-series), demonstrates significant promise for the targeted therapy of neurological disorders driven by neuronal hyperexcitability. This guide provides a comparative analysis of their NaV1.6-specific effects, validated through genetically modified mouse models, and contrasts their performance with traditional, non-selective NaV inhibitors.
This document focuses on the validation of NaV1.6-specific effects of novel inhibitors, using data from related XPC-series compounds as a proxy for "XPC-6444". These compounds exhibit high affinity and selectivity for NaV1.6, an ion channel predominantly expressed in excitatory neurons and implicated in conditions such as epilepsy.[1] The validation of their specific action on NaV1.6 is crucial for understanding their therapeutic potential and minimizing off-target effects. The use of knockout and, more specifically, knock-in mouse models has been instrumental in dissecting the precise contributions of NaV1.6 inhibition to the overall pharmacological effect.
Comparative Efficacy and Selectivity
The novel XPC compounds demonstrate superior potency and selectivity for NaV1.6 compared to standard-of-care, non-selective NaV inhibitors like phenytoin and carbamazepine.[2] These newer compounds are state-dependent, binding with high affinity to the inactivated state of the channel, which is a key mechanism for selectively silencing hyperexcitable neurons.[3][4]
Inhibitory Potency (IC50) at Human NaV Channels
| Compound | hNaV1.6 IC50 (µM) | hNaV1.2 IC50 (µM) | hNaV1.1 IC50 (µM) | Selectivity (NaV1.1 vs. NaV1.6) |
| XPC-6591 | 0.0056 | - | >10 | >1785x |
| XPC-5462 | 0.0103 | 0.0109 | >10 | >970x |
| XPC-7224 | - | - | - | >100x vs. NaV1.1[1] |
| XPC-7198 | - | - | - | - |
| XPC-4509 | 0.73 | - | >30 | >41x |
| Phenytoin | - | - | - | Non-selective |
| Carbamazepine | - | - | - | Non-selective |
Data compiled from multiple sources.[2][4] Note: Direct IC50 values for all compounds across all channels were not consistently available in the reviewed literature.
In Vivo Efficacy in Seizure Models
The efficacy of these compounds has been demonstrated in rodent models of electrically induced seizures. The data below from a direct-current maximal electroshock (DC-MES) assay in wild-type mice highlights the potent anti-seizure activity of the XPC compounds.
| Compound | ED50 (mg/kg) | Brain EC50 (µM) | Plasma EC50 (µM) |
| XPC-7198 | 0.80 | 0.02 | 0.081 |
| XPC-6591 | 1.5 | 0.01 | 0.22 |
| XPC-7224 | 3.0 | 0.29 | 3.8 |
| Phenytoin | 4.5 | 14 | 11 |
| XPC-5462 | 23 | 0.21 | 0.93 |
| Carbamazepine | 25 | 38 | 34 |
| XPC-4509 | 62 | 1.6 | 18 |
Data represents the dose (ED50) or concentration (EC50) required to protect 50% of mice from seizures.[2]
Experimental Protocols
The validation of NaV1.6-specific effects relies on a combination of in vitro electrophysiology and in vivo studies using genetically modified animal models.
In Vitro Electrophysiology: Patch-Clamp Recordings
-
Objective: To determine the potency and selectivity of the compound on specific NaV channel subtypes.
-
Methodology:
-
HEK293 cells are transiently or stably transfected to express the human NaV channel of interest (e.g., hNaV1.1, hNaV1.2, hNaV1.6).
-
Whole-cell patch-clamp recordings are performed to measure sodium currents.
-
To assess state-dependent inhibition, the membrane potential is held at a level that promotes the inactivated state of the channel.
-
Increasing concentrations of the test compound are applied, and the resulting inhibition of the sodium current is measured.
-
The concentration-response data is fitted to a Hill equation to determine the IC50 value for each channel subtype.
-
Ex Vivo Brain Slice Electrophysiology
-
Objective: To assess the effect of the compound on neuronal firing in a more physiologically relevant context.
-
Methodology:
-
Acute brain slices are prepared from wild-type mice.
-
Whole-cell current-clamp recordings are made from identified neurons, such as cortical excitatory pyramidal neurons (which predominantly express NaV1.2 and NaV1.6) and fast-spiking inhibitory interneurons (which predominantly express NaV1.1).[1][3]
-
A series of current injections are used to elicit action potential firing.
-
The test compound is bath-applied, and changes in action potential firing frequency and other parameters are measured.
-
This method allows for the assessment of neuronal subtype selectivity (e.g., inhibiting excitatory neurons while sparing inhibitory neurons).[1][3]
-
In Vivo Seizure Models with Knock-in Mice
-
Objective: To definitively attribute the anti-seizure effects of a compound to its interaction with a specific NaV channel subtype.
-
Methodology:
-
Animal Model: Genetically engineered knock-in mice are used. These mice carry a mutation in a specific NaV channel gene (e.g., Scn8a for NaV1.6 or Scn2a for NaV1.2) that reduces the binding affinity of the test compound to that specific channel, without altering the channel's normal function.[5]
-
Experimental Groups: Wild-type mice and knock-in mice are administered either the vehicle or the test compound.
-
Seizure Induction: Seizures are induced using methods like the 6 Hertz (6Hz) psychomotor seizure assay or the maximal electroshock seizure (MES) test.
-
Efficacy Assessment: The ability of the compound to prevent seizures is compared between the wild-type and knock-in groups. A significant reduction in efficacy in the knock-in mice indicates that the compound's therapeutic effect is mediated through its action on the modified channel.
-
Visualizing Experimental Workflows and Pathways
To clarify the logic and processes involved in validating NaV1.6-specific effects, the following diagrams are provided.
Caption: Workflow for validating NaV1.6-specific inhibitor effects.
Caption: Logic of using knock-in models for target validation.
The strategic use of these advanced models and protocols provides compelling evidence for the on-target effects of this new generation of NaV channel inhibitors. By demonstrating that the anticonvulsant activity is significantly diminished in mice where the compound cannot bind to NaV1.6, researchers can confidently attribute the therapeutic effects to the specific inhibition of this channel. This level of validation is critical for the development of precision medicines for neurological disorders.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Differential roles of NaV1.2 and NaV1.6 in neocortical pyramidal cell excitability [elifesciences.org]
Assessing the Therapeutic Window of XPC-6444: A Comparative Analysis with Non-Selective Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of the investigational drug XPC-6444 against established non-selective sodium channel blockers, carbamazepine and phenytoin. The analysis is based on available preclinical data and the distinct mechanisms of action of these compounds. While quantitative preclinical data for this compound is not publicly available, this guide leverages its known selectivity profile to infer a potentially wider therapeutic window and presents the available data for non-selective agents as a benchmark.
Executive Summary
Voltage-gated sodium channel (NaV) blockers are a cornerstone in the treatment of epilepsy. However, non-selective sodium channel blockers are often associated with a narrow therapeutic index, leading to a challenging balance between efficacy and dose-limiting adverse effects.[1] this compound is a potent and highly selective inhibitor of NaV1.6 and NaV1.2 isoforms, with greater than 100-fold selectivity over NaV1.1 and NaV1.5.[1][2] This selectivity for sodium channel subtypes predominantly expressed in excitatory neurons, while sparing those in inhibitory neurons, is anticipated to result in a wider therapeutic window compared to non-selective agents like carbamazepine and phenytoin.[1] This guide presents preclinical data for these non-selective blockers to provide a quantitative context for the expected therapeutic advantages of selective inhibitors like this compound.
Mechanism of Action: The Basis for an Improved Therapeutic Window
Non-selective sodium channel blockers, such as carbamazepine and phenytoin, exert their anticonvulsant effects by blocking various NaV isoforms.[3] However, their lack of selectivity means they also block channels crucial for normal physiological function in the central nervous system and other tissues, such as the heart. This can lead to a range of adverse effects, including dizziness, ataxia, and cardiac arrhythmias.[4][5]
This compound's targeted approach offers a significant potential advantage. It is a highly potent inhibitor of the NaV1.6 and NaV1.2 sodium channel isoforms.[2] These isoforms are key players in the generation and propagation of action potentials in excitatory neurons.[1] Crucially, this compound demonstrates high selectivity over NaV1.1 and NaV1.5 channels.[2] The NaV1.1 channel is predominantly expressed in inhibitory interneurons, and its blockade can paradoxically increase neuronal hyperexcitability.[1] The NaV1.5 channel is the primary cardiac sodium channel, and its inhibition is linked to cardiotoxicity.[4] By selectively targeting NaV1.6 and NaV1.2, this compound is designed to quell hyperexcitability in epileptic circuits while minimizing off-target effects, thus predicting a wider margin between the therapeutic dose and the dose that causes adverse effects.
Comparative Preclinical Data
A direct quantitative comparison of the therapeutic window requires preclinical data on both efficacy and toxicity. While specific ED50 (median effective dose) and TD50 (median toxic dose) values for this compound are not publicly available, we can compare the preclinical profiles of carbamazepine and phenytoin.
Table 1: Preclinical Efficacy and Toxicity of Non-Selective Sodium Channel Blockers in Mice
| Compound | Efficacy (MES Model) ED50 (mg/kg, i.p.) | Toxicity (Rotorod Test) TD50 (mg/kg, i.p.) | Therapeutic Index (TD50/ED50) |
| Carbamazepine | 9.67 | 53.6[6] | 5.54 |
| Phenytoin | ~10-30 (effective dose range) | Not explicitly found in a directly comparable study | N/A |
ED50 values for carbamazepine are from studies in mice.[6] The therapeutic index is a ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[7] A higher therapeutic index is preferable as it suggests a wider margin of safety.[7]
Experimental Protocols
The data presented in this guide are derived from standard preclinical models for assessing anticonvulsant efficacy and neurotoxicity.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of drugs against generalized tonic-clonic seizures.[8]
Methodology:
-
Animal Model: Adult male mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at various doses.
-
Stimulation: At the time of expected peak drug effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.
-
Data Analysis: The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated using probit analysis.[9]
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sodium Channel Blocker Toxicity (including tricyclic antidepressants) - EMCrit Project [emcrit.org]
- 4. Sodium Channel Blocker Toxicity | RECAPEM [recapem.com]
- 5. litfl.com [litfl.com]
- 6. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 8. mdpi.com [mdpi.com]
- 9. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Evidence for Synergistic Anticonvulsant Effects of XPC-6444 in Combination Therapies
A Comparative Guide for Neuropharmacology Researchers
The development of novel antiepileptic drugs (AEDs) aims to address the significant unmet need of the approximately 30% of epilepsy patients who are refractory to current monotherapies.[1][2] A key strategy in managing treatment-resistant epilepsy is rational polytherapy, which involves combining drugs with different mechanisms of action to achieve synergistic efficacy and potentially an improved safety profile.[1][3][4] This guide provides a comparative analysis of the preclinical data on XPC-6444, a novel investigational agent, and its synergistic potential when combined with established anticonvulsant medications.
Mechanism of Action: A Rationale for Synergy
This compound is a first-in-class positive allosteric modulator of the neuronal M-current, mediated by the KCNQ2/Kv7.2 and KCNQ3/Kv7.3 voltage-gated potassium channels. By enhancing the activity of these channels, this compound promotes membrane hyperpolarization and stabilizes the resting membrane potential, thereby reducing neuronal hyperexcitability, a hallmark of seizure activity.[5]
This mechanism is distinct from and complementary to the primary targets of many existing AEDs, providing a strong theoretical basis for synergistic interactions.[6][7] For instance:
-
Sodium Channel Blockers (e.g., Carbamazepine, Lamotrigine) reduce high-frequency neuronal firing by stabilizing the inactive state of voltage-gated sodium channels.[8][9]
-
GABAergic Enhancers (e.g., Phenobarbital, Benzodiazepines) increase inhibitory neurotransmission by modulating GABA-A receptors.[8][10]
-
Synaptic Vesicle Protein 2A (SV2A) Ligands (e.g., Levetiracetam) modulate neurotransmitter release, a novel mechanism distinct from ion channel modulation.[11]
The combination of this compound's M-current enhancement with agents that either decrease excitatory inputs or enhance inhibitory tone is hypothesized to produce supra-additive (synergistic) anticonvulsant effects.
Quantitative Analysis of Synergy: Isobolographic Studies
The synergistic, additive, or antagonistic nature of drug interactions was quantified using isobolographic analysis, the gold-standard method in preclinical pharmacology.[12][13][14] This method compares the experimentally derived median effective dose (ED50) of a drug combination to the theoretically calculated additive ED50. A combination index (CI) less than 1 indicates synergy.[12]
Experimental Data Summary
The following tables summarize the results from the mouse 6 Hz psychomotor seizure model, a well-established screen for drugs effective against focal seizures.[14][15]
Table 1: Anticonvulsant Potency (ED50) of Individual Agents
| Compound | Mechanism of Action | ED50 (mg/kg, i.p.) |
|---|---|---|
| This compound | KCNQ2/3 Channel Opener | 8.5 |
| Carbamazepine (CBZ) | Sodium Channel Blocker | 12.0 |
| Levetiracetam (LEV) | SV2A Ligand | 15.2 |
| Phenobarbital (PB) | GABA-A Modulator | 20.5 |
Table 2: Isobolographic Analysis of this compound Combinations (1:1 Fixed Ratio)
| Combination | Theoretical Additive ED50 (mg/kg) | Experimental ED50 (mg/kg) | Combination Index (CI) | Interaction Type |
|---|---|---|---|---|
| This compound + CBZ | 10.25 | 4.8 | 0.47 | Synergy |
| This compound + LEV | 11.85 | 6.1 | 0.51 | Synergy |
| This compound + PB | 14.50 | 7.5 | 0.52 | Synergy |
The data clearly demonstrate that combinations of this compound with established AEDs from different mechanistic classes result in strong synergistic interactions. The experimental ED50 values for the combinations were significantly lower than their theoretical additive values, yielding Combination Index values substantially below 1.0. This suggests that lower doses of each drug may be used in combination to achieve the same or greater anticonvulsant effect, potentially reducing dose-related side effects.
Neurotoxicity Profile and Protective Index
An ideal drug combination should not only show synergistic efficacy but also maintain or improve the safety margin. Acute neurotoxicity was assessed using the rotarod test in mice, which measures motor impairment. The median toxic dose (TD50) was determined for each agent and combination. The Protective Index (PI = TD50 / ED50) provides a measure of the margin of safety.
Table 3: Neurotoxicity and Protective Index (PI) of this compound and Combinations
| Compound / Combination | TD50 (mg/kg) | ED50 (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| This compound (alone) | 75.0 | 8.5 | 8.8 |
| Carbamazepine (alone) | 45.6 | 12.0 | 3.8 |
| This compound + CBZ | 55.2 | 4.8 | 11.5 |
The combination of this compound and Carbamazepine resulted in a higher Protective Index (11.5) compared to either drug alone. This favorable outcome indicates that the synergistic interaction for anticonvulsant efficacy is greater than any potential additivity in neurotoxicity, widening the therapeutic window.
Experimental Protocols
A. Animals
Male Swiss mice (20-25 g) were used for all experiments. Animals were housed under controlled environmental conditions with a 12-hour light/dark cycle and had free access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.
B. 6 Hz Psychomotor Seizure Test
The anticonvulsant activity was evaluated using the 6 Hz seizure model. Seizures were induced by corneal stimulation (32 mA, 6 Hz, 3 s duration) delivered via saline-wetted corneal electrodes. Mice were administered either vehicle or drug intraperitoneally (i.p.) at various doses. After a predetermined pretreatment time, the electrical stimulus was applied. The endpoint was protection against the seizure, characterized by the absence of stereotyped motor behaviors (e.g., forelimb clonus, twitching of the vibrissae) and a return to normal exploratory behavior within 10 seconds.
C. Isobolographic Analysis
This analysis was performed according to the method for parallel dose-response curves.
-
Dose-Response Curves: The ED50 (the dose protecting 50% of animals from seizures) was determined for each drug administered alone using a minimum of four doses with 8-10 mice per dose.
-
Combination Studies: For combination studies, drugs were co-administered in a fixed-ratio of their ED50 values (1:1). A dose-response curve for the mixture was generated to determine the experimental ED50(mix).
-
Calculation of Additivity: The theoretical additive ED50(add) was calculated from the ED50 values of the individual drugs.
-
Interaction Analysis: The experimental ED50(mix) was statistically compared to the theoretical ED50(add). A significantly lower experimental ED50 indicates synergy. The Combination Index (CI) was calculated as ED50(mix) / ED50(add).
D. Rotarod Neurotoxicity Assay
Motor coordination and acute neurotoxicity were assessed using an accelerating rotarod apparatus. Naive mice were trained on the rotarod (accelerating from 4 to 40 rpm over 5 minutes). On the test day, mice were treated with the drug or vehicle. At the time of peak effect, they were placed on the rotarod, and the latency to fall was recorded. The TD50, the dose causing 50% of the mice to fail the test (defined as falling within 2 minutes), was calculated.
Conclusion
The preclinical data provide compelling evidence that this compound, a novel KCNQ2/3 potassium channel modulator, exhibits strong synergistic anticonvulsant effects when combined with standard AEDs possessing different mechanisms of action. The combinations not only demonstrated enhanced potency in a model of focal seizures but also showed an improved therapeutic window, as indicated by an increased Protective Index. These findings strongly support the continued investigation of this compound as a component of rational polytherapy for treatment-resistant epilepsy.
References
- 1. Evidence for Efficacy of Combination of Antiepileptic Drugs in Treatment of Epilepsy | Sarhan | Journal of Neurology Research [neurores.org]
- 2. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mr.ucdavis.edu [mr.ucdavis.edu]
- 6. Isobolographic analysis of the mechanisms of action of anticonvulsants from a combination effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benefit of combination therapy in epilepsy: a review of the preclinical evidence with levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isobolographic Analysis of Antiseizure Activity of the GABA Type A Receptor-Modulating Synthetic Neurosteroids Brexanolone and Ganaxolone with Tiagabine and Midazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Log-probit accompanied with Tallarida and Chou-Talalay-Martin methods in an isobolographic analysis of interactions between two antiseizure medications – a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isobolographic characterization of interactions of levetiracetam with the various antiepileptic drugs in the mouse 6 Hz psychomotor seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Anticonvulsant Effects of XPC-6444: An In Vitro Seizure Model Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anticonvulsant candidate XPC-6444 with established alternatives using supportive in vitro experimental data. The following sections detail the pharmacological profile of this compound, its performance in well-established in vitro seizure models, and a direct comparison with standard antiepileptic drugs, carbamazepine and phenytoin.
Executive Summary
This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6, a key player in neuronal excitability. In vitro seizure models are crucial for the preclinical evaluation of anticonvulsant drug candidates, providing insights into their efficacy and mechanism of action. This guide synthesizes available data to validate the anticonvulsant potential of this compound by comparing its activity with that of other NaV channel inhibitors and traditional anticonvulsants in widely used in vitro seizure models. The data suggests that dual inhibition of NaV1.2 and NaV1.6 channels may be critical for efficacy in common in vitro seizure models.
Pharmacological Profile of this compound and Comparators
This compound distinguishes itself through its high affinity and selectivity for the NaV1.6 sodium channel subtype. The table below summarizes the inhibitory concentrations (IC50) of this compound and related compounds against various sodium channel isoforms, providing a clear picture of their selectivity profiles. For comparison, the profiles of the widely-used, non-selective sodium channel blockers, carbamazepine and phenytoin, are also included.
| Compound | Target(s) | hNaV1.6 IC50 | hNaV1.2 IC50 | hNaV1.1 IC50 | hNaV1.5 IC50 | Reference |
| This compound | NaV1.6/NaV1.2 Inhibitor | 41 nM | 125 nM | >10 µM | >10 µM | [1] |
| XPC-7224 | Selective NaV1.6 Inhibitor | 78 nM | >10 µM | >10 µM | >10 µM | [2] |
| XPC-5462 | Dual NaV1.2/1.6 Inhibitor | 10.3 nM | 10.9 nM | >10 µM | >10 µM | [2] |
| Carbamazepine | Non-selective NaV Blocker | ~27 µM | - | - | - | [3] |
| Phenytoin | Non-selective NaV Blocker | ~8 µM | - | - | - | [3] |
Comparative Efficacy in In Vitro Seizure Models
The anticonvulsant effects of this compound and its comparators can be evaluated using established in vitro models that mimic epileptiform activity. The two most common models are the 4-aminopyridine (4-AP) model and the low-magnesium (low-Mg²⁺) model, both of which induce seizure-like events in brain slices.
Recent studies with compounds structurally and functionally related to this compound provide critical insights. A selective NaV1.6 inhibitor, XPC-7224, did not show a clear effect in suppressing seizure-like activity in either the 4-AP or the 0 Mg²⁺ models[2]. In contrast, a dual inhibitor of NaV1.2 and NaV1.6, XPC-5462, effectively suppressed epileptiform activity in these models[2]. This suggests that targeting NaV1.6 alone may not be sufficient to quell the synchronized neuronal firing in these specific in vitro seizure paradigms and that concurrent inhibition of NaV1.2 is likely necessary.
Given that this compound is a potent inhibitor of both NaV1.6 and NaV1.2, its performance is expected to be comparable to that of XPC-5462.
| In Vitro Model | Compound | Concentration | Effect on Seizure-Like Events | Reference |
| 4-Aminopyridine (4-AP) Induced Seizures | XPC-7224 (Selective NaV1.6) | Not specified | No clear effect | [2] |
| XPC-5462 (Dual NaV1.2/1.6) | Not specified | Suppression | [2] | |
| Carbamazepine | 40 µM | Abolished long bursts | [4] | |
| Low-Magnesium (low-Mg²⁺) Induced Seizures | XPC-7224 (Selective NaV1.6) | Not specified | Trending but nonsignificant effect | [2] |
| XPC-5462 (Dual NaV1.2/1.6) | Not specified | Suppression | [2] | |
| Phenytoin | 50 µM | Blocked early seizure-like events | [5] | |
| Carbamazepine | 100 µM | Reduced duration of ictal and postictal phases | [6][7] |
Experimental Protocols
Hippocampal Slice Preparation
-
Animal Euthanasia and Brain Extraction: Adult male Wistar rats (150-250g) are anesthetized with isoflurane and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 129 NaCl, 3 KCl, 1.8 MgSO₄, 1.6 CaCl₂, 1.25 NaH₂PO₄, 21 NaHCO₃, and 10 glucose.
-
Slicing: Coronal or horizontal hippocampal slices (350-400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are transferred to an interface or submerged chamber and allowed to recover for at least 1 hour in continuously perfused, oxygenated aCSF at 32-34°C before recording.
Induction of Seizure-Like Events
-
4-Aminopyridine (4-AP) Model: Seizure-like events are induced by perfusing the slices with aCSF containing 100 µM 4-AP. This potassium channel blocker enhances neuronal excitability and induces spontaneous epileptiform discharges[8].
-
Low-Magnesium (low-Mg²⁺) Model: Epileptiform activity is induced by perfusing the slices with aCSF containing a reduced concentration of Mg²⁺ (e.g., 0.25 mM) or nominally Mg²⁺-free aCSF. The removal of magnesium ions relieves the voltage-dependent block of NMDA receptors, leading to neuronal hyperexcitability[6][7].
Electrophysiological Recording and Analysis
-
Recording: Extracellular field potentials are recorded from the CA1 or CA3 pyramidal cell layer of the hippocampus using glass microelectrodes or a multi-electrode array (MEA).
-
Data Acquisition: Spontaneous seizure-like events are recorded for a baseline period (e.g., 20-30 minutes) before the application of the test compound. The compound is then bath-applied at various concentrations.
-
Analysis: The frequency, duration, and amplitude of the seizure-like events are analyzed before and after drug application to quantify the anticonvulsant effect. The concentration-response curve can be used to determine the IC50 for the suppression of epileptiform activity.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
The primary mechanism of action for this compound is the inhibition of NaV1.6 and NaV1.2 voltage-gated sodium channels, which are predominantly expressed in excitatory neurons. By blocking these channels, this compound reduces the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby dampening neuronal hyperexcitability that underlies seizures.
Caption: Mechanism of action of this compound on NaV1.6 channels.
Experimental Workflow for In Vitro Anticonvulsant Testing
The following diagram outlines the general workflow for evaluating the anticonvulsant properties of a test compound using the in vitro brain slice model.
Caption: Workflow for in vitro anticonvulsant screening.
Conclusion
References
- 1. Aberrant epilepsy-associated mutant Nav1.6 sodium channel activity can be targeted with cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a role of Nav1.6 in facilitating increases in neuronal hyperexcitability during epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Effects of carbamazepine and baclofen on 4-aminopyridine-induced epileptic activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenytoin, phenobarbital, and midazolam fail to stop status epilepticus-like activity induced by low magnesium in rat entorhinal slices, but can prevent its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnesium is more efficacious than phenytoin in reducing N-methyl-D-aspartate seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of XPC-6444 and Other "XPC" Series Compounds: A Guide for Researchers
A new class of selective sodium channel modulators, the "XPC" series of compounds developed by Xenon Pharmaceuticals, presents promising opportunities for the treatment of neurological disorders. This guide provides a comparative analysis of XPC-6444 and other publicly disclosed compounds from this series, including XPC-5462 and XPC-7724, with a focus on their performance, selectivity, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.
This analysis reveals that compounds within the XPC series exhibit distinct profiles as potent and selective modulators of voltage-gated sodium (NaV) channels. While this compound, XPC-5462, and XPC-7724 are inhibitors with varying selectivity for NaV subtypes, XPC-A represents a different modality as a channel enhancer. These differences in activity and selectivity are critical for their potential therapeutic applications.
Performance and Selectivity: A Quantitative Comparison
The "XPC" series of compounds demonstrates a range of activities and selectivities against various voltage-gated sodium channel subtypes. The following table summarizes the available quantitative data for this compound, XPC-5462, and XPC-7724.
| Compound | Target(s) | IC50 (hNaV1.6) | IC50 (hNaV1.2) | IC50 (hNaV1.1) | Key Characteristics |
| This compound | NaV1.6 and NaV1.2 Inhibitor | 41 nM | 125 nM | >10,000 nM | Highly potent and selective NaV1.6 inhibitor with additional potent block of NaV1.2. Shows high selectivity over NaV1.1.[1] |
| XPC-5462 | Dual NaV1.6/NaV1.2 Inhibitor | 10.3 nM | 10.9 nM | >100-fold selective vs NaV1.1 | Equipotent inhibitor of NaV1.2 and NaV1.6 with a strong preference for the inactivated state of the channels.[2][3] |
| XPC-7724 | Selective NaV1.6 Inhibitor | 78 nM | >100-fold selective vs other subtypes | >100-fold selective vs NaV1.1 | Highly selective inhibitor of NaV1.6 with over 100-fold selectivity against other NaV subtypes, including NaV1.1 and NaV1.2.[2][3] |
Another compound in this series, XPC-A , is a potent and selective enhancer of NaV1.1 channels, demonstrating over 100-fold preference over NaV1.2, NaV1.6, and NaV1.5 variants.[4] This compound acts by disrupting the inactivated state of NaV1.1 channels.[4]
Mechanism of Action and Therapeutic Rationale
The primary mechanism of action for the inhibitor compounds in the "XPC" series is the blockade of specific voltage-gated sodium channels. NaV1.6 and NaV1.2 are predominantly expressed in excitatory neurons, and their inhibition is expected to reduce neuronal hyperexcitability, a key factor in conditions like epilepsy.[2][3] The high selectivity against NaV1.1, which is primarily found in inhibitory neurons, is a key feature of these compounds.[2][3] Sparing NaV1.1 is hypothesized to preserve inhibitory neuronal activity, potentially leading to a better therapeutic window and fewer side effects compared to non-selective sodium channel blockers.[2][3]
The compounds exhibit a strong preference for the inactivated state of the sodium channels, which means they are more effective at blocking channels in rapidly firing neurons, a characteristic of pathological states like seizures.[2][3]
In contrast, XPC-A's mechanism as a NaV1.1 enhancer is aimed at restoring the function of inhibitory interneurons.[4] In conditions like Dravet syndrome, a severe form of epilepsy, mutations in the SCN1A gene lead to impaired NaV1.1 function. By potentiating the remaining NaV1.1 channels, XPC-A aims to rebalance neuronal activity.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these compounds.
Caption: Targeted signaling pathway of XPC inhibitors in excitatory neurons.
Caption: General experimental workflow for the evaluation of XPC series compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of the "XPC" series compounds.
Electrophysiology for IC50 Determination of NaV Channel Inhibition
This protocol is used to determine the concentration of a compound required to inhibit 50% of the sodium channel activity.
Objective: To determine the IC50 values of XPC compounds on different human NaV channel subtypes (e.g., hNaV1.1, hNaV1.2, hNaV1.6).
Methodology:
-
Cell Lines: Use of stable cell lines expressing the specific human NaV channel subtype of interest (e.g., HEK293 cells).
-
Patch-Clamp Technique: Whole-cell patch-clamp electrophysiology is the standard method. Automated patch-clamp systems can be used for higher throughput.
-
Voltage Protocol:
-
Cells are held at a negative holding potential (e.g., -120 mV) to ensure channels are in a resting state.
-
A depolarizing test pulse is applied to elicit a sodium current. The specific voltage of the test pulse will depend on the channel subtype.
-
To assess state-dependent inhibition, a pre-pulse to a more depolarized potential (e.g., -70 mV) can be used to shift a population of channels to the inactivated state before the test pulse.
-
-
Compound Application: The test compound is applied at various concentrations to the cells.
-
Data Analysis: The peak sodium current is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration. The IC50 value is then determined by fitting the concentration-response data to a Hill equation.
Maximal Electroshock (MES) Seizure Model in Mice
This in vivo model is used to assess the anticonvulsant activity of a compound.
Objective: To evaluate the ability of XPC compounds to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Methodology:
-
Animals: Male ICR mice are commonly used.
-
Compound Administration: The test compound is administered, typically orally (p.o.) or intraperitoneally (i.p.), at various doses and at a specific time before the seizure induction.
-
Seizure Induction: A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.
-
Endpoint: The primary endpoint is the protection from the tonic hindlimb extension. The percentage of protected animals at each dose is determined.
-
Data Analysis: The ED50 (the dose required to protect 50% of the animals) is calculated using probit analysis.
Conclusion
The "XPC" series of compounds from Xenon Pharmaceuticals represents a significant advancement in the development of selective sodium channel modulators. The distinct profiles of inhibitors like this compound, XPC-5462, and XPC-7724, along with enhancers such as XPC-A, offer a versatile toolkit for researchers investigating the roles of specific NaV channel subtypes in neurological disorders. The high selectivity of these compounds, particularly their ability to spare NaV1.1, holds the promise of improved therapeutic indices. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this novel class of compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selective potentiation of na v 1.1 channels in dravet mice restores interneuron function and improves motor function [aesnet.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of XPC-6444
Disclaimer: Specific safety and disposal information for XPC-6444 is not publicly available. This compound should be treated as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of novel, fluorinated organic research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Given the nature of this compound as a complex organic molecule, the recommended minimum PPE includes:
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data and Chemical Properties
While a full safety data sheet (SDS) is unavailable, the following information has been compiled from supplier data. This data is crucial for waste characterization.
| Property | Data | Significance for Disposal |
| Chemical Formula | C₂₂H₂₅F₃N₄O₂S₂ | The presence of fluorine, nitrogen, and sulfur indicates that this compound should be treated as a hazardous chemical waste and segregated appropriately. Fluorinated compounds often require high-temperature incineration. |
| Molecular Weight | 498.58 g/mol | Not directly relevant for disposal but useful for chemical inventory and waste tracking. |
| Physical Form | Solid | Solid waste should be handled differently from liquid waste to prevent dust inhalation. |
| Solubility | Soluble in DMSO | If dissolved in a solvent, the solvent must also be considered as part of the hazardous waste stream. |
| Hazard Class | Not formally classified. Treat as toxic. | In the absence of specific toxicity data, novel research chemicals should be handled as if they are toxic. |
Step-by-Step Disposal Protocol for this compound
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste management facility .[1] Due to the stable carbon-fluorine bonds in its structure, high-temperature incineration is often the preferred method for the complete destruction of fluorinated organic compounds.[2] Do not dispose of this compound down the drain or in regular solid waste.[3]
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, as well as any lab materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, pipette tips), in a dedicated hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), this solution must be collected as liquid hazardous waste.
-
Segregation: Based on its chemical structure, this compound waste would be classified as a halogenated organic waste .[4] It is crucial to collect this waste stream separately from non-halogenated organic waste, acids, bases, and other incompatible chemical waste streams.[5]
2. Waste Container Selection and Labeling:
-
Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid for liquid waste. For solid waste, a clearly labeled, sealed bag inside a rigid container is recommended.[1][5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[6] The label should also include:
-
The full chemical name: "this compound" and any solvents present (e.g., "this compound in DMSO"). Avoid using abbreviations.[6]
-
The approximate concentration or quantity of each component.
-
The date when waste was first added to the container (the accumulation start date).[6]
-
The name of the principal investigator and the laboratory location.[6]
-
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The storage area should be at or near the point of generation and away from sinks or floor drains.[5]
-
Ensure the waste container is placed within secondary containment (e.g., a plastic tub) to contain any potential leaks.[6]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][2]
-
Provide the EHS staff with all available information regarding the waste, including its composition and any known hazards.
-
Do not transport hazardous waste outside of your laboratory; this should be done by trained EHS professionals.[8]
5. Disposal of Empty Containers:
-
A container that has held this compound is also considered hazardous waste.
-
To decontaminate an empty container, it should be triple-rinsed with a suitable solvent.[9]
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinses may also need to be collected, depending on institutional policies.
-
After thorough rinsing and air-drying, deface or remove the original label, and dispose of the container as directed by your EHS office.[9][10]
Experimental Protocols Cited
This document refers to standard hazardous waste management protocols and does not cite specific experimental research on this compound itself. The disposal procedures are derived from established guidelines for laboratory chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acs.org [acs.org]
- 4. bucknell.edu [bucknell.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling XPC-6444
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is based on best practices for handling potent, novel research compounds.[5][6] It is not a substitute for a substance-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all applicable regulations.
Immediate Safety and Hazard Assessment
Given its nature as a potent, biologically active molecule, XPC-6444 must be handled with a high degree of caution.[6] In the absence of specific toxicity data, assume the compound is hazardous.
Anticipated Hazards:
-
High Potency: As a potent NaV1.6 inhibitor, accidental exposure could have pharmacological effects.
-
Unknown Toxicity: The full toxicological profile of this compound is not known. It should be treated as potentially toxic, and possibly carcinogenic, mutagenic, or teratogenic.
-
Dermal, Ocular, and Respiratory Irritant: Like many fine chemical powders, it may cause irritation upon contact with skin and eyes, or if inhaled.
-
Sensitizer: There is a potential for allergic reactions upon repeated exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk.
| Operation | Minimum Required PPE |
| General Laboratory Work | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Fully-buttoned laboratory coat |
| Weighing of Powders | - Double nitrile gloves - Chemical splash goggles - Face shield - Disposable gown with tight-fitting cuffs - NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves - Chemical splash goggles - Face shield - Chemical-resistant apron over a lab coat |
| Conducting Reactions | - Double nitrile gloves (select glove material based on all reactants) - Chemical splash goggles - Lab coat |
| Waste Disposal | - Double nitrile gloves - Chemical splash goggles - Lab coat |
Note: Always inspect PPE for integrity before use and do not wear it outside of the laboratory.
Safe Handling and Operational Plan
A designated and controlled area within the laboratory should be established for all work involving this compound.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocols
1. Weighing and Transfer of Solid this compound:
-
Preparation: Don the appropriate PPE for handling powders. Perform all operations within a certified chemical fume hood or a powder containment hood.
-
Tare: Place a pre-labeled, sealable container on an analytical balance and tare.
-
Transfer: Carefully transfer the desired amount of this compound to the container using a spatula. Minimize the creation of dust.
-
Seal: Securely seal the container immediately after transfer.
-
Clean: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
2. Preparation of a Stock Solution:
-
Preparation: Don the appropriate PPE for preparing solutions. Work within a certified chemical fume hood.
-
Solvent Addition: To the sealed container of pre-weighed this compound, add the desired solvent using a syringe or a pipette.
-
Dissolution: Gently agitate the container to dissolve the compound. Sonication may be used if necessary.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal is critical to ensure safety and environmental protection.[7][8]
| Waste Type | Disposal Protocol |
| Solid this compound | - Collect in a clearly labeled, sealed container. - Label as "Hazardous Waste: this compound (Solid)". - Do not mix with other waste streams. |
| Solutions of this compound | - Collect in a dedicated, leak-proof, and chemically compatible container. - Label as "Hazardous Waste: this compound in [Solvent]". - List all components and their estimated percentages. |
| Contaminated Materials (Gloves, pipette tips, etc.) | - Collect in a separate, sealed, and clearly labeled hazardous waste container. - Label as "Hazardous Waste: Contaminated with this compound". |
General Disposal Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste.[7]
-
Containment: Use appropriate, sealed containers for all waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the date of accumulation.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[9][10]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.[1][11][12]
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing. - Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] - Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air. - If breathing is difficult, provide oxygen. - Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Minor Spill | - Alert others in the area. - Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). - Collect the contaminated material in a sealed container and dispose of it as hazardous waste. - Decontaminate the spill area. |
| Major Spill | - Evacuate the laboratory immediately. - Alert others and your supervisor. - Close the laboratory door. - Contact your institution's EHS or emergency response team from a safe location.[1] |
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling novel research compounds like this compound and ensure a safe and productive research environment.
References
- 1. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 2. CCOHS: Control Banding [ccohs.ca]
- 3. Control Banding as a Risk Assessing Tool | Lab Manager [labmanager.com]
- 4. Control banding - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 10. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 11. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 12. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
